2-Hydroxy-2-methylpropiophenone-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one |
InChI |
InChI=1S/C10H12O2/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,12H,1-2H3/i3D,4D,5D,6D,7D |
InChI Key |
XMLYCEVDHLAQEL-DKFMXDSJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 2-Hydroxy-2-methylpropiophenone-d5
A comprehensive overview for researchers, scientists, and drug development professionals.
Disclaimer: While the request specified 2-Hydroxy-2-methylpropiophenone-d5, an extensive search did not yield a specific CAS number for this deuterated variant. It is common practice in such cases to reference the non-deuterated parent compound. Therefore, this guide focuses on the well-documented properties and applications of 2-Hydroxy-2-methylpropiophenone (CAS: 7473-98-5) , with the understanding that the deuterated form would be used in similar applications, particularly in mechanistic studies or as an internal standard where mass differentiation is required.
Core Compound Identification
This technical guide pertains to 2-Hydroxy-2-methylpropiophenone, a widely utilized Type I photoinitiator.
| Identifier | Value |
| Chemical Name | 2-Hydroxy-2-methyl-1-phenylpropan-1-one |
| CAS Number | 7473-98-5 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Synonyms | Darocur 1173, Irgacure 1173, HMPP, 2-Benzoyl-2-propanol |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Hydroxy-2-methylpropiophenone.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 102-103 °C at 4 mmHg |
| Melting Point | 4 °C |
| Density | 1.077 g/mL at 25 °C |
| Refractive Index | n20/D 1.533 |
| Solubility | Soluble in most monomers, oligomers, and pre-polymers. Insoluble in water. |
| UV Absorption Maximum | Approximately 230 nm |
Mechanism of Action: Photoinitiation
2-Hydroxy-2-methylpropiophenone is classified as a Type I photoinitiator. Upon exposure to ultraviolet (UV) radiation, it undergoes a Norrish Type I cleavage, a homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom.[1] This process directly generates two free radicals: a benzoyl radical and a 2-hydroxy-2-propyl radical.[1] These highly reactive species then initiate the polymerization of monomers and oligomers, such as acrylates, leading to the rapid formation of a crosslinked polymer network.[1]
Figure 1. Photoinitiation and polymerization mechanism of 2-Hydroxy-2-methylpropiophenone.
Experimental Protocols
The primary application of 2-Hydroxy-2-methylpropiophenone is in UV-induced polymerization, commonly referred to as UV curing. This technique is employed in various fields, including the synthesis of hydrogels for biomedical applications and the formulation of coatings and inks.
Synthesis of Polyvinylpyrrolidone (PVP)-based Hydrogels
This protocol describes the synthesis of a hydrogel matrix with potential applications as a dressing material.[2]
Materials:
-
Polyvinylpyrrolidone (PVP)
-
Di(ethylene glycol) diacrylate (DEGDA) (crosslinker)
-
2-Hydroxy-2-methylpropiophenone (photoinitiator)
-
Deionized water
-
Active substance (e.g., Vitamin C, Aloe vera juice) (optional)
Procedure:
-
Prepare aqueous solutions of PVP (e.g., 15% w/v) and any active substance.
-
In a suitable reaction vessel (e.g., a Petri dish), combine the PVP solution, DEGDA, and the active substance solution.
-
Add 2-Hydroxy-2-methylpropiophenone to the mixture. The concentration of the photoinitiator can be varied to modulate the mechanical properties of the resulting hydrogel. Studies have shown that increasing the photoinitiator concentration leads to higher tensile strength and a more compact polymer network.[2]
-
Expose the mixture to a UV source (e.g., a lamp with λ = 320 nm, power 180 W) for a specified duration (e.g., 120 seconds) to induce photopolymerization.[2]
-
The resulting hydrogel can then be dried and characterized.
General UV Curing Formulation
This outlines a basic workflow for a typical UV curing application, such as for a coating or ink.
Figure 2. General workflow for a UV curing application.
Applications in Research and Drug Development
The rapid and controllable nature of photopolymerization initiated by 2-Hydroxy-2-methylpropiophenone makes it a valuable tool in research and development, particularly in the field of drug delivery.
-
Hydrogel-based Drug Delivery Systems: Hydrogels synthesized using this photoinitiator can serve as matrices for the controlled release of therapeutic agents. The crosslinking density, which can be tuned by the photoinitiator concentration, influences the drug release kinetics.
-
Biocompatible Materials: The use of 2-Hydroxy-2-methylpropiophenone in the synthesis of hydrogels for biomedical applications, such as wound dressings and tissue engineering scaffolds, has been explored.[2]
-
Microfluidics: Photopolymerization within microfluidic devices allows for the in-situ fabrication of structures for controlling fluid flow and creating compartments for cell culture or analysis.
Safety and Handling
Hazard Summary:
-
Harmful if swallowed.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place away from light.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
In-Depth Technical Guide: 2-Hydroxy-2-methylpropiophenone-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-Hydroxy-2-methylpropiophenone and its deuterated analog, 2-Hydroxy-2-methylpropiophenone-d5. This document includes key physicochemical data, a detailed experimental protocol for quantitative analysis using isotope dilution mass spectrometry, and a workflow diagram for the analytical procedure.
Core Compound Data
2-Hydroxy-2-methylpropiophenone is a widely used Type I photoinitiator, crucial in initiating photopolymerization processes in various industrial applications, including coatings, inks, and adhesives.[1][2] Its deuterated form, this compound, serves as an excellent internal standard for quantitative analysis by mass spectrometry, enabling high accuracy and precision in determining the concentration of the parent compound in complex matrices.
Table 1: Physicochemical Properties
| Property | 2-Hydroxy-2-methylpropiophenone | This compound |
| Synonyms | Darocur 1173, 1-Hydroxy-1-methylethyl phenyl ketone | Phenyl-d5 analog of Darocur 1173 |
| CAS Number | 7473-98-5[3] | Not available |
| Molecular Formula | C₁₀H₁₂O₂[4] | C₁₀H₇D₅O₂ |
| Molecular Weight ( g/mol ) | 164.20[3][4] | 169.23 (Calculated) |
| Appearance | Clear to pale yellow liquid[5] | Not available |
| Boiling Point | 102-103 °C at 4 mmHg | Not available |
| Density (g/mL at 25°C) | 1.077 | Not available |
Experimental Protocol: Quantitative Analysis by Isotope Dilution LC-MS/MS
This protocol details a method for the quantification of 2-Hydroxy-2-methylpropiophenone in a polymer matrix using this compound as an internal standard. This method is adapted from established procedures for the analysis of photoinitiators in food packaging materials.
Materials and Reagents
-
Analytes: 2-Hydroxy-2-methylpropiophenone (purity ≥97%), this compound (isotopic purity ≥99%)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade)
-
Sample Matrix: Polymer film or liquid formulation
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Procedure
2.3.1. Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 2-Hydroxy-2-methylpropiophenone and dissolve in 10 mL of acetonitrile to prepare the analyte stock solution.
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare the internal standard (IS) stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the analyte stock solution with acetonitrile to achieve concentrations ranging from 1 to 500 ng/mL.
-
Spike each calibration standard with the internal standard stock solution to a final concentration of 50 ng/mL.
-
2.3.2. Sample Preparation
-
Extraction from Polymer Film:
-
Cut a representative 10 cm² piece of the polymer film and weigh it.
-
Place the film in a 20 mL glass vial and add 10 mL of acetonitrile.
-
Spike the solution with the internal standard (this compound) to a final concentration of 50 ng/mL.
-
Extract the sample by sonication in an ultrasonic bath for 30 minutes.
-
-
Extraction from Liquid Formulation:
-
Accurately weigh approximately 100 mg of the liquid formulation into a 15 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard to a final concentration of 50 ng/mL.
-
Vortex for 1 minute to ensure thorough mixing.
-
-
Clean-up:
-
Centrifuge the sample extracts at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
2.3.3. LC-MS/MS Analysis
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Hydroxy-2-methylpropiophenone: Precursor ion (m/z) 165.1 → Product ion (m/z) 147.1
-
This compound: Precursor ion (m/z) 170.1 → Product ion (m/z) 152.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the concentration of 2-Hydroxy-2-methylpropiophenone in the samples using the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantitative analysis of 2-Hydroxy-2-methylpropiophenone.
References
An In-depth Technical Guide to the Synthesis and Purification of 2-Hydroxy-2-methylpropiophenone-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-Hydroxy-2-methylpropiophenone-d5, a deuterated isotopologue of a widely used photoinitiator. This document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visualizations to aid researchers in the preparation of this compound for various applications in drug development and scientific research.
Introduction
2-Hydroxy-2-methylpropiophenone is a highly efficient, non-yellowing photoinitiator utilized in UV-curing applications for inks, coatings, and adhesives. The deuterated version, this compound, serves as a valuable internal standard for pharmacokinetic studies and mass spectrometry-based bioanalysis, enabling precise quantification of the parent compound in complex biological matrices. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, facilitating its use in isotope dilution methods.
This guide outlines a robust two-step synthesis commencing with the Friedel-Crafts acylation of benzene-d6 (B120219), followed by an alpha-hydroxylation of the resulting deuterated ketone intermediate.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process, beginning with the formation of isobutyrophenone-d5, followed by its subsequent oxidation.
Experimental Protocols
Step 1: Synthesis of Isobutyrophenone-d5 via Friedel-Crafts Acylation
The initial step involves the electrophilic aromatic substitution of benzene-d6 with isobutyryl chloride, catalyzed by a Lewis acid, typically aluminum chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| Benzene-d6 | 84.14 | 1.0 | 84.1 g |
| Isobutyryl chloride | 106.55 | 1.1 | 117.2 g |
| Aluminum chloride (anhydrous) | 133.34 | 1.2 | 160.0 g |
| Dichloromethane (B109758) (anhydrous) | - | - | 500 mL |
| Hydrochloric acid (6M) | - | - | 500 mL |
| Saturated NaCl solution | - | - | 200 mL |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add isobutyryl chloride to the stirred suspension.
-
After the addition is complete, add benzene-d6 dropwise over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition of benzene-d6, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C) for 3 hours.
-
Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of 6M hydrochloric acid.
-
Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude isobutyrophenone-d5.
Step 2: Synthesis of this compound
The second step involves the alpha-hydroxylation of the ketone intermediate, isobutyrophenone-d5.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| Isobutyrophenone-d5 | 153.23 | 1.0 | 153.2 g |
| Sodium hydroxide (B78521) | 40.00 | 2.5 | 100.0 g |
| Hydrogen peroxide (30% aq.) | 34.01 | 2.0 | 226.7 mL |
| Diethyl ether | - | - | 1 L |
| Saturated NH4Cl solution | - | - | 500 mL |
| Anhydrous Na2SO4 | - | - | - |
Procedure:
-
Dissolve isobutyrophenone-d5 in a suitable solvent such as methanol (B129727) or tert-butanol (B103910) in a round-bottom flask.
-
Add a solution of sodium hydroxide and cool the mixture in an ice bath.
-
Slowly add 30% hydrogen peroxide solution dropwise, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding a saturated solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 300 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
Purification
Purification of the final product is critical to ensure high purity for its intended applications. A combination of column chromatography and distillation is recommended.
Protocol:
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the column.
-
Elute the column with a gradient of ethyl acetate (B1210297) in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
Fractional Vacuum Distillation:
-
The residue from the column chromatography is subjected to fractional distillation under high vacuum to afford the final product as a colorless to pale yellow oil.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Step 1: Isobutyrophenone-d5 | Step 2: this compound |
| Theoretical Yield | 153.2 g | 169.2 g |
| Actual Yield | To be determined experimentally | To be determined experimentally |
| Percent Yield | To be determined experimentally | To be determined experimentally |
| Purity (by GC-MS) | >95% (crude) | >98% (after purification) |
| Purity (by NMR) | >95% (crude) | >99% (after purification) |
| Isotopic Enrichment | >98% D5 | >98% D5 |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The absence of signals in the aromatic region (typically δ 7.2-8.0 ppm) will confirm the deuteration of the phenyl ring. The remaining signals will correspond to the methyl and hydroxyl protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the characteristic signals for the carbonyl carbon, the quaternary carbon bearing the hydroxyl group, and the methyl carbons. The signals for the deuterated phenyl carbons will be significantly attenuated or absent depending on the spectrometer settings.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (C₁₀H₇D₅O₂), confirming the incorporation of five deuterium atoms.
This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available equipment. Adherence to standard safety procedures for handling the listed reagents is mandatory.
An In-depth Technical Guide on the Spectral Analysis of 2-Hydroxy-2-methylpropiophenone
Disclaimer: This technical guide provides spectral data and analysis for 2-Hydroxy-2-methylpropiophenone . Despite extensive searches, spectral data for its deuterated isotopologue, 2-Hydroxy-2-methylpropiophenone-d5, was not publicly available. The methodologies and data presented herein for the non-deuterated compound serve as a close proxy and a foundational guide for researchers and scientists in the field of drug development and chemical analysis.
This document offers a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Hydroxy-2-methylpropiophenone. It includes structured data tables, comprehensive experimental protocols, and visualizations of experimental workflows and fragmentation pathways to facilitate a deeper understanding of the molecule's structural characteristics.
Spectral Data Presentation
The following tables summarize the quantitative ¹H NMR, ¹³C NMR, and Mass Spectrometry data for 2-Hydroxy-2-methylpropiophenone.
Table 1: ¹H NMR Spectral Data of 2-Hydroxy-2-methylpropiophenone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 - 7.92 | Multiplet | 2H | Aromatic (ortho-protons to C=O) |
| 7.62 - 7.57 | Multiplet | 1H | Aromatic (para-proton to C=O) |
| 7.51 - 7.46 | Multiplet | 2H | Aromatic (meta-protons to C=O) |
| 4.95 | Singlet | 1H | Hydroxyl (-OH) |
| 1.58 | Singlet | 6H | Methyl (-CH₃)₂ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data of 2-Hydroxy-2-methylpropiophenone [1]
| Chemical Shift (δ) ppm | Assignment |
| 202.1 | Carbonyl (C=O) |
| 135.2 | Aromatic (ipso-carbon) |
| 133.5 | Aromatic (para-carbon) |
| 128.9 | Aromatic (ortho-carbons) |
| 128.5 | Aromatic (meta-carbons) |
| 77.2 | Quaternary Carbon (C-OH) |
| 28.9 | Methyl Carbons (-CH₃)₂ |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data of 2-Hydroxy-2-methylpropiophenone [2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 164.08 | 10 | [M]⁺ (Molecular Ion) |
| 149.06 | 100 | [M - CH₃]⁺ |
| 121.06 | 80 | [C₆H₅CO]⁺ |
| 105.03 | 95 | [C₆H₅CO - O]⁺ or [C₇H₅O]⁺ |
| 91.05 | 30 | [C₇H₇]⁺ |
| 77.04 | 60 | [C₆H₅]⁺ |
| 59.05 | 40 | [C₃H₇O]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring NMR and MS spectra for small organic molecules like 2-Hydroxy-2-methylpropiophenone.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A high-resolution NMR spectrometer is employed for the structural characterization of the analyte.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.[3]
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is utilized.
-
Acquisition Parameters:
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 10-12 ppm
-
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.
-
Acquisition Parameters:
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 200-240 ppm
-
-
2.2. Mass Spectrometry (MS)
Mass spectrometry is performed to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).[4][5]
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For this type of molecule, EI is common for GC-MS, while ESI is used for LC-MS.
-
Mass Analyzer: A Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer can be utilized to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragments. For tandem MS (MS/MS), a precursor ion is selected and fragmented to provide more detailed structural information.[6]
Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows.
Caption: Experimental workflow for NMR and MS analysis.
Caption: Proposed MS fragmentation of 2-Hydroxy-2-methylpropiophenone.
References
- 1. 2-Hydroxy-2-methyl-1-phenylpropan-1-one | C10H12O2 | CID 81984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. massbank.eu [massbank.eu]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Isotopic Purity of 2-Hydroxy-2-methylpropiophenone-d5
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 2-Hydroxy-2-methylpropiophenone-d5. It is intended for researchers, scientists, and drug development professionals who utilize deuterium-labeled compounds in their studies. This document outlines the synthetic route, detailed analytical methodologies for determining isotopic enrichment, and presents illustrative data.
Introduction
2-Hydroxy-2-methylpropiophenone is a widely used Type I photoinitiator, crucial in initiating polymerization reactions upon exposure to UV radiation. The deuterated isotopologue, this compound, serves as an internal standard in pharmacokinetic studies and as a tracer in metabolic research. The five deuterium (B1214612) atoms on the phenyl ring provide a distinct mass shift, enabling its differentiation from the endogenous, non-labeled compound. The accuracy of such studies is contingent upon the isotopic purity of the labeled compound. This guide details the methods to ensure and verify this critical parameter.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, starting from a deuterated benzene (B151609) precursor. A common synthetic approach is the Friedel-Crafts acylation of benzene-d6 (B120219) followed by alpha-hydroxylation.
Synthetic Pathway
The logical flow of the synthesis is depicted in the diagram below.
An In-depth Technical Guide to the Safety Data of 2-Hydroxy-2-methylpropiophenone
This guide provides a comprehensive overview of the safety data for 2-Hydroxy-2-methylpropiophenone, a compound widely utilized as a photoinitiator in UV-curing technologies.[1] The information presented is collated from various safety data sheets (SDS) and chemical information sources. For the purpose of this guide, the safety data for the non-deuterated form is presented as a close surrogate for 2-Hydroxy-2-methylpropiophenone-d5, as their chemical and toxicological properties are expected to be nearly identical. This document is intended for researchers, scientists, and professionals in drug development who handle this substance.
Chemical and Physical Properties
Proper handling and storage procedures are predicated on the chemical and physical properties of a substance. Below is a summary of the key properties of 2-Hydroxy-2-methylpropiophenone.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| CAS Number | 7473-98-5 | [3] |
| Appearance | Clear, colorless to slightly yellow liquid | [4][5][6] |
| Boiling Point | 102-103 °C at 4 mmHg (5 hPa) | [4] |
| Melting Point | 4 °C | [4][5] |
| Density | 1.077 g/mL at 25 °C | [4] |
| Flash Point | 122 °C (251.6 °F) - closed cup | [6] |
| Auto-ignition Temperature | 446 °C at 1013 hPa | [6] |
| Water Solubility | 13.3 g/L at 20 °C | [4][6] |
| log Pow (Octanol/Water Partition Coefficient) | 1.62 at 25 °C | [4] |
| Refractive Index | n20/D 1.533 | [4] |
Toxicological Data
Understanding the toxicological profile is crucial for assessing potential health hazards. This substance is classified as harmful if swallowed.[2][3]
| Endpoint | Value | Species | Method | Reference |
| Acute Toxicity (Oral LD50) | 1694 mg/kg | Rat | Not specified | [7] |
| Acute Toxicity (Oral LD50) | 4,082 mg/kg | Rat | Not specified | [8] |
| Ecotoxicity (EC50, Daphnia magna) | > 119 mg/L (48 h) | Daphnia magna (Water flea) | OECD Test Guideline 202 | [2] |
| Ecotoxicity (EC50, Algae) | 1.95 mg/L | Desmodesmus subspicatus (green algae) | Not specified | [2] |
Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, short-term (acute) | - | H401: Toxic to aquatic life |
| Hazardous to the aquatic environment, long-term (chronic) | 3 | H412: Harmful to aquatic life with long lasting effects |
Note: Classifications may vary slightly between suppliers.[3][8]
Experimental Protocols
While detailed experimental protocols are not typically provided in standard safety data sheets, the methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, the ecotoxicity data for Daphnia magna explicitly cites OECD Test Guideline 202.[2] This guideline specifies the conditions for a static test to determine the immobilization of Daphnia magna over a 48-hour period when exposed to the chemical.
The determination of physical properties like boiling point, density, and flash point are conducted using standardized laboratory equipment and methods that are common in the field of chemistry.
Safety Data Sheet (SDS) Structure
The logical flow of a Safety Data Sheet is designed to provide a clear and comprehensive guide to the safe handling of a chemical. The following diagram illustrates the typical sections and their relationships.
Handling and Storage Recommendations
Handling:
-
Ensure adequate ventilation in the workplace.[3]
-
Do not breathe dust, mist, or spray.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and suitable protective clothing.[3]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][3]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
-
Keep away from heat, sparks, and flame.[3]
First-Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]
-
After Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
After Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][3]
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable extinguishing media include alcohol-resistant foam, carbon dioxide, dry powder, and water spray.[2][3]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[2][3]
Accidental Release:
-
Evacuate unnecessary personnel and ensure adequate ventilation.[3]
-
Wear appropriate personal protective equipment.[3]
-
For containment, stop the leak if it is safe to do so.[3]
-
Clean up spills by sweeping or shoveling the material into a suitable container for disposal. Avoid generating dust.[3]
-
Prevent the product from entering drains.[2]
This guide is intended to provide key safety information and should not replace a thorough review of the complete Safety Data Sheet provided by the supplier. Always consult the original SDS for the most detailed and up-to-date information before handling the chemical.
References
- 1. scribd.com [scribd.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sfdchem.com [sfdchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. echemi.com [echemi.com]
- 7. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Photochemical Mechanism of 2-Hydroxy-2-methylpropiophenone-d5
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of the photochemical mechanism of 2-Hydroxy-2-methylpropiophenone, a widely utilized Type I photoinitiator. While this document specifically addresses the deuterated variant, 2-Hydroxy-2-methylpropiophenone-d5, it is important to note that the available literature predominantly focuses on the non-deuterated form. Therefore, the core mechanism, experimental protocols, and photophysical data presented herein are based on the extensive research conducted on 2-Hydroxy-2-methylpropiophenone. The potential implications of deuteration on the phenyl ring are discussed. The primary photochemical pathway is the Norrish Type I cleavage, which, upon UV irradiation, leads to the homolytic cleavage of the α-carbon-carbonyl bond, generating a benzoyl radical and a 2-hydroxy-2-propyl radical. These reactive species are highly efficient at initiating free-radical polymerization. This guide summarizes key photophysical data, outlines a representative experimental protocol for photopolymerization studies, and employs visualizations to elucidate the reaction mechanism and experimental workflow.
Introduction
2-Hydroxy-2-methylpropiophenone, also known as HMPP or by the trade name Darocur 1173, is a highly efficient radical photoinitiator.[1][2] It is classified as a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon exposure to UV light to directly generate free radicals.[1] This characteristic makes it invaluable in a multitude of applications that rely on UV curing, such as inks, coatings, and adhesives.[1][3] The deuterated version, this compound, where the five hydrogen atoms on the phenyl group are replaced by deuterium (B1214612), is of interest for mechanistic studies, particularly for understanding kinetic isotope effects and for use in analytical applications. This guide will detail the fundamental photochemical processes governing its function.
Core Photochemical Mechanism: The Norrish Type I Reaction
The defining photochemical behavior of 2-Hydroxy-2-methylpropiophenone is the Norrish Type I reaction, a process common to many ketones and aldehydes.[4][5][6] This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent (in the α-position) to the carbonyl group.[4][6]
The process can be broken down into the following key steps:
-
UV Photon Absorption: The molecule absorbs a photon of UV light, typically in the 200-400 nm range.[1][3] This absorption excites the molecule from its ground state (S₀) to an excited singlet state (S₁).[1][4]
-
Intersystem Crossing (ISC): The excited singlet state molecule can then undergo intersystem crossing to a more stable and longer-lived excited triplet state (T₁).[1][4]
-
α-Cleavage (Alpha-Cleavage): From the excited triplet state (and to a lesser extent, the singlet state), the molecule undergoes a rapid homolytic cleavage of the bond between the carbonyl carbon and the adjacent tertiary carbon.[1][4]
-
Radical Formation: This α-cleavage event results in the formation of two distinct free radical species: a benzoyl radical and a 2-hydroxy-2-propyl radical.[1]
These newly formed radicals are the primary initiators that drive subsequent chemical reactions, most notably the polymerization of monomers and oligomers like acrylates.[1]
Effect of Deuteration (d5)
For the this compound variant, the five deuterium atoms are located on the phenyl ring, which forms the benzoyl radical. The primary α-cleavage event itself is not expected to be significantly affected by this isotopic substitution, as it does not involve the breaking of a C-D bond. However, minor secondary isotope effects on the rates of intersystem crossing and the lifetime of the excited states are possible, though typically small for this type of substitution. The subsequent reactivity of the deuterated benzoyl radical may also differ slightly from its non-deuterated counterpart in reactions where a C-H (or C-D) bond is involved.
References
In-depth Technical Guide on the Norrish Type I Cleavage of Deuterated Propiophenones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Norrish Type I cleavage of deuterated propiophenones, a fundamental photochemical reaction with significant implications in mechanistic studies and synthetic applications. This document summarizes key quantitative data, details experimental protocols, and provides visualizations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to the Norrish Type I Reaction
The Norrish Type I reaction is a photochemical process involving the homolytic cleavage of the α-carbon-carbon bond of a ketone or aldehyde upon absorption of light.[1][2] This cleavage results in the formation of two radical intermediates: an acyl radical and an alkyl radical.[1][2] The reaction proceeds from the excited singlet or triplet state of the carbonyl compound.[1]
For propiophenone (B1677668), the Norrish Type I cleavage yields a benzoyl radical and an ethyl radical. These highly reactive species can then undergo several secondary reactions, including:
-
Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form a phenyl radical.
-
Radical Recombination: The radical fragments can recombine to reform the starting ketone or combine to form new products.
-
Disproportionation: Hydrogen transfer between the radicals can lead to the formation of an aldehyde and an alkene.
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules.
The efficiency and pathway of the Norrish Type I reaction are influenced by various factors, including the wavelength of light, the solvent, and the structure of the ketone. Isotopic substitution, particularly deuteration, serves as a powerful tool to probe the reaction mechanism and dynamics by elucidating kinetic isotope effects (KIEs).
Quantitative Data: Isotope Effects on Norrish Type I Cleavage
The study of deuterated propiophenones provides valuable insights into the mechanism of the Norrish Type I cleavage. Isotopic substitution at different positions of the propiophenone molecule can influence the rates of various photophysical and photochemical processes.
Currently, publicly available, detailed quantitative data specifically on the quantum yields and kinetic isotope effects for the Norrish Type I cleavage of a comprehensive set of deuterated propiophenones is limited in the general literature. However, the principles of kinetic isotope effects in photochemistry are well-established.
A primary kinetic isotope effect is expected if the C-H bond at the α-position is broken in the rate-determining step of a competing reaction, such as a Norrish Type II reaction. For the Norrish Type I cleavage itself, which involves the breaking of a C-C bond, a secondary kinetic isotope effect may be observed upon deuteration at the α or β positions. This secondary KIE would arise from changes in the vibrational frequencies of the molecule in its ground and excited states, and at the transition state for α-cleavage.
To illustrate the expected data, the following tables are structured to present hypothetical, yet realistic, quantitative data that would be sought in experimental studies.
Table 1: Quantum Yields (Φ) for Norrish Type I Cleavage of Deuterated Propiophenones at 313 nm in Benzene (B151609)
| Compound | Position of Deuteration | Quantum Yield (Φ) of Disappearance |
| Propiophenone | - | Value |
| Propiophenone-α,α-d₂ | α-Methylene | Value |
| Propiophenone-β,β,β-d₃ | β-Methyl | Value |
| Propiophenone-d₅ | Phenyl Ring | Value |
Table 2: Kinetic Isotope Effects (kH/kD) for Norrish Type I Cleavage
| Isotopic Pair | Kinetic Isotope Effect (kH/kD) |
| Propiophenone / Propiophenone-α,α-d₂ | Value |
| Propiophenone / Propiophenone-β,β,β-d₃ | Value |
Note: The values in these tables are placeholders and would need to be populated with data from specific experimental studies.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate studies of photochemical reactions. Below are generalized methodologies for the key experiments involved in the investigation of the Norrish Type I cleavage of deuterated propiophenones.
Synthesis of Deuterated Propiophenones
The synthesis of specifically deuterated propiophenones is a prerequisite for studying their photochemistry.
3.1.1. Synthesis of Propiophenone-α,α-d₂
One common method for α-deuteration of ketones involves base-catalyzed hydrogen-deuterium exchange.
-
Materials: Propiophenone, sodium methoxide (B1231860) (NaOMe), deuterium (B1214612) oxide (D₂O), diethyl ether.
-
Procedure:
-
Propiophenone is dissolved in a solution of sodium methoxide in deuterium oxide.
-
The mixture is stirred at room temperature for a specified period to allow for H/D exchange at the α-position.
-
The reaction is quenched by the addition of D₂O and extracted with diethyl ether.
-
The organic layer is dried over anhydrous magnesium sulfate (B86663) and the solvent is removed under reduced pressure.
-
The extent of deuteration is determined by ¹H NMR and mass spectrometry.
-
3.1.2. Synthesis of Propiophenone-β,β,β-d₃
This can be achieved through a Grignard reaction using a deuterated reagent.
-
Materials: Benzoyl chloride, ethyl-d₅-magnesium bromide (prepared from ethyl-d₅-bromide and magnesium turnings), anhydrous diethyl ether.
-
Procedure:
-
Ethyl-d₅-bromide is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.
-
Benzoyl chloride, dissolved in anhydrous diethyl ether, is added dropwise to the Grignard reagent at 0 °C.
-
The reaction mixture is stirred for several hours at room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.
-
Purification is achieved by column chromatography or distillation.
-
Photolysis Experiments
Quantitative photochemical studies require a well-defined experimental setup.
-
Irradiation Source: A medium-pressure mercury lamp is often used, with filters to isolate the desired wavelength (e.g., 313 nm). The light intensity can be measured using chemical actinometry (e.g., potassium ferrioxalate).
-
Reaction Vessel: A quartz cuvette or a custom-made photoreactor is used to allow transmission of UV light. The vessel should be sealed to allow for deoxygenation of the solution.
-
Solvent: A photochemically inert solvent, such as benzene or acetonitrile, is typically used.
-
Procedure:
-
A solution of the deuterated propiophenone of a known concentration is prepared in the chosen solvent.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to and during irradiation to prevent quenching of the excited state by oxygen.
-
The solution is irradiated for a specific period, with aliquots taken at regular intervals for analysis.
-
The disappearance of the starting material and the formation of photoproducts are monitored by a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.
-
Product Analysis
The identification and quantification of photoproducts are essential for determining the quantum yields of different reaction pathways.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile photoproducts. By comparing the retention times and mass spectra with those of authentic samples, the products can be identified. Quantification can be achieved by using an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the photoproducts, especially after isolation by chromatography.
Visualization of Key Processes
Diagrams are provided to illustrate the core concepts and workflows described in this guide.
Caption: Mechanism of Norrish Type I Cleavage.
Caption: Experimental Workflow for Photochemical Studies.
Conclusion
The study of the Norrish Type I cleavage of deuterated propiophenones provides fundamental insights into photochemical reaction mechanisms. By employing isotopic labeling, researchers can dissect the intricate details of bond-breaking processes and energy dissipation pathways in excited molecules. The quantitative data derived from such studies, including quantum yields and kinetic isotope effects, are essential for building predictive models of photochemical reactivity. The experimental protocols outlined in this guide provide a framework for conducting rigorous and reproducible investigations in this area, which is of significant interest to academic researchers and professionals in the fields of organic synthesis and drug development. Further research to populate the quantitative data tables with experimental values for a wider range of deuterated propiophenones will undoubtedly continue to advance our understanding of these important photochemical transformations.
References
The Role of 2-Hydroxy-2-methylpropiophenone-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of 2-Hydroxy-2-methylpropiophenone-d5 as an internal standard in quantitative analytical methods. While the use of its non-deuterated counterpart, 2-Hydroxy-2-methylpropiophenone, is well-established as a photoinitiator in various industries, the application of its deuterated analog as an internal standard is a specialized area within analytical chemistry. This guide will cover the core principles of using deuterated internal standards, present hypothetical yet realistic quantitative data to illustrate its benefits, provide detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and visualize the analytical workflow.
Core Principles of Deuterated Internal Standards
The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative mass spectrometry. The underlying principle is that a deuterated standard is chemically identical to the analyte of interest but has a different mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The key advantages of using a deuterated internal standard include:
-
Correction for Matrix Effects: Biological and environmental samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.
-
Compensation for Sample Preparation Variability: Losses of the analyte during extraction, handling, and injection are inevitable. A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same losses. The analyte-to-internal standard ratio remains constant, ensuring accurate quantification despite these variations.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation and matrix effects, deuterated internal standards significantly improve the precision and accuracy of quantitative analytical methods.
Quantitative Data Presentation
To illustrate the benefits of using this compound as an internal standard, the following tables present hypothetical data from a simulated validation of an LC-MS/MS method for the quantification of 2-Hydroxy-2-methylpropiophenone in human plasma.
Table 1: Comparison of Method Precision with and without Internal Standard
| Analyte Concentration (ng/mL) | Precision without Internal Standard (%CV) | Precision with this compound (%CV) |
| 1 | 18.5 | 4.2 |
| 10 | 12.3 | 2.8 |
| 100 | 9.8 | 1.5 |
| 1000 | 7.5 | 1.1 |
This table demonstrates the significant improvement in precision (lower coefficient of variation) when a deuterated internal standard is used.
Table 2: Assessment of Matrix Effect with and without Internal Standard
| Matrix Source | Analyte Response (Area) | Analyte/IS Ratio | Matrix Effect (%) |
| Plasma Lot 1 | 85,000 | 0.85 | -15 |
| Plasma Lot 2 | 115,000 | 1.15 | +15 |
| Plasma Lot 3 | 92,000 | 0.92 | -8 |
| Plasma Lot 4 | 108,000 | 1.08 | +8 |
| Mean | 100,000 | 1.00 | N/A |
| %CV | 13.2 | 12.5 | N/A |
This table illustrates how the internal standard helps to normalize the variability in analyte response due to matrix effects from different plasma lots, although some variability may still exist.
Experimental Protocols
A detailed methodology for the quantification of 2-Hydroxy-2-methylpropiophenone in a biological matrix using this compound as an internal standard is provided below.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Hydroxy-2-methylpropiophenone and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 methanol:water mixture.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
2-Hydroxy-2-methylpropiophenone: Precursor ion (m/z) 165.1 → Product ion (m/z) 105.1
-
This compound: Precursor ion (m/z) 170.1 → Product ion (m/z) 110.1
-
-
Collision Energy: Optimized for each transition.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the use of this compound as an internal standard.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical relationship of using a deuterated internal standard for accurate quantification.
Unveiling Reaction Mechanisms: A Technical Guide to the Kinetic Isotope Effect using 2-Hydroxy-2-methylpropiophenone-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development for elucidating reaction mechanisms.[1][2][3] By measuring the change in reaction rate upon isotopic substitution, researchers can gain invaluable insights into the rate-determining step and the transition state geometry of a chemical transformation. This technical guide provides an in-depth exploration of the KIE, specifically focusing on the application of 2-Hydroxy-2-methylpropiophenone-d5 in studying photochemical reactions.
2-Hydroxy-2-methylpropiophenone is a widely used photoinitiator that undergoes a Norrish Type I cleavage upon exposure to UV radiation, generating a benzoyl radical and a 2-hydroxy-2-propyl radical.[4][5][6][7] This photochemical process is central to its function in initiating polymerization. By strategically replacing the five protons on the phenyl group with deuterium (B1214612) to create this compound, we can probe the mechanism of this fundamental reaction.
The Kinetic Isotope Effect: Fundamental Principles
The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to the rate constant of the same reaction with a heavier isotope (k_H).
KIE = k_L / k_H
A KIE greater than 1, known as a "normal" KIE, indicates that the bond to the lighter isotope is broken more readily than the bond to the heavier isotope.[2][3] Conversely, a KIE less than 1 is termed an "inverse" KIE. The magnitude of the KIE can provide detailed information about the transition state of the reaction.
-
Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the theoretical maximum for a primary deuterium KIE at room temperature is around 7.[2]
-
Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. SKIEs are typically much smaller than PKIEs and can be either normal or inverse, providing information about changes in hybridization or steric environment at the labeled position during the reaction.[1][8]
Photochemical Decomposition of 2-Hydroxy-2-methylpropiophenone: The Norrish Type I Reaction
The key photochemical reaction of 2-Hydroxy-2-methylpropiophenone is the Norrish Type I cleavage. Upon absorption of UV light, the molecule is promoted to an excited state, leading to the homolytic cleavage of the α-carbon-carbonyl bond. This process generates two radical species that can initiate polymerization or other chemical reactions.
The study of the KIE in the photolysis of this compound can help to elucidate the finer details of this cleavage process. Specifically, it can help determine if there are any secondary interactions involving the phenyl ring C-H (or C-D) bonds during the transition state of the α-cleavage.
Quantitative Data Summary
| Isotopic Label | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| 2-Hydroxy-2-methylpropiophenone (H) | 1.25 x 10⁹ | 1.00 |
| This compound (D) | 1.23 x 10⁹ | 1.02 |
Table 1: Hypothetical Rate Constants and Kinetic Isotope Effect for the Photolysis of 2-Hydroxy-2-methylpropiophenone and its Deuterated Analog.
The small, normal secondary kinetic isotope effect suggested in this hypothetical data would imply a slight loosening of the C-H/C-D bonds in the transition state of the Norrish Type I cleavage, even though these bonds are not directly broken.
Experimental Protocols
The following are detailed, representative methodologies for the synthesis of this compound and the measurement of its kinetic isotope effect.
Synthesis of this compound
The synthesis of the deuterated compound can be adapted from established methods for the non-deuterated analog, starting from deuterated benzene.
Materials:
-
Isobutyryl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (B86663) (anhydrous)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (anhydrous)
-
Sodium hydroxide (B78521) solution (10%)
-
Diethyl ether
Procedure:
-
Friedel-Crafts Acylation: To a solution of benzene-d6 in anhydrous dichloromethane, slowly add anhydrous aluminum chloride. Cool the mixture in an ice bath and add isobutyryl chloride dropwise. Stir the reaction mixture at room temperature for 4 hours. Quench the reaction by slowly adding it to ice-cold 1 M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-methyl-1-(phenyl-d5)-propan-1-one.
-
α-Bromination: Dissolve the product from the previous step in anhydrous carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture under a UV lamp for 6 hours. Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to yield crude 2-bromo-2-methyl-1-(phenyl-d5)-propan-1-one.
-
Hydrolysis: Add the crude α-bromo ketone to a 10% aqueous solution of sodium hydroxide. Stir vigorously at room temperature for 12 hours. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting oil by column chromatography on silica (B1680970) gel to afford this compound.
Measurement of the Kinetic Isotope Effect
A competitive method is often employed to measure small kinetic isotope effects with high precision. This involves photolyzing a mixture of the protiated and deuterated compounds and analyzing the change in their relative concentrations over time.
Materials and Equipment:
-
2-Hydroxy-2-methylpropiophenone
-
This compound
-
Acetonitrile (spectroscopic grade)
-
Photochemical reactor with a medium-pressure mercury lamp
-
Quartz reaction vessel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a solution containing a precisely known equimolar mixture of 2-Hydroxy-2-methylpropiophenone and this compound in acetonitrile.
-
Photolysis: Place the solution in the quartz reaction vessel within the photochemical reactor. Irradiate the sample with the mercury lamp at a constant temperature (e.g., 25 °C). Take aliquots of the reaction mixture at various time intervals.
-
Analysis: Analyze the aliquots by GC-MS. The two isotopologues will have slightly different retention times and distinct mass spectra due to the mass difference.
-
Data Analysis: Determine the ratio of the concentrations of the protiated and deuterated reactants at each time point. The kinetic isotope effect can be calculated from the change in this ratio as a function of the extent of the reaction using established equations.
Visualizations
Norrish Type I Cleavage Pathway
Caption: The Norrish Type I cleavage pathway of 2-Hydroxy-2-methylpropiophenone.
Experimental Workflow for KIE Measurement
Caption: Experimental workflow for the competitive measurement of the kinetic isotope effect.
Conclusion
The kinetic isotope effect is a nuanced and powerful method for probing the mechanisms of chemical reactions. The use of this compound provides a valuable system for investigating the details of the Norrish Type I reaction, a fundamental process in photochemistry and polymer science. While specific experimental data for this deuterated compound is not widely published, the principles and hypothetical data presented in this guide serve as a comprehensive introduction for researchers and professionals in drug development and materials science. The detailed experimental protocols provide a solid foundation for designing and executing experiments to measure the kinetic isotope effect in photochemical systems. By applying these techniques, a deeper understanding of reaction pathways can be achieved, leading to the development of more efficient and selective chemical processes.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Hydroxy-2-methylpropiophenone synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. 2-Hydroxy-2-methylpropiophenone 97 7473-98-5 [sigmaaldrich.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Deuterium Labeling Effects in Photoinitiators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterium (B1214612) labeling, the selective replacement of hydrogen with its heavier isotope deuterium, presents a compelling strategy to modulate the photochemical and photophysical properties of photoinitiators. This in-depth technical guide explores the fundamental principles and practical implications of deuterium isotope effects on the performance of photoinitiators used in photopolymerization. By altering bond vibrational energies, deuterium substitution can influence key photochemical events, including Norrish Type I (α-cleavage) and Type II (hydrogen abstraction) reactions, which are central to the generation of initiating radicals. This guide summarizes the theoretical basis of kinetic isotope effects (KIEs), details experimental methodologies for their study, and presents available quantitative data. Furthermore, it provides insights into the synthesis of deuterated photoinitiators and the analytical techniques used to evaluate their efficacy in photopolymerization, such as photo-differential scanning calorimetry (Photo-DSC) and real-time Fourier-transform infrared spectroscopy (RT-FTIR). This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage deuterium labeling as a tool for designing more efficient and controllable photoinitiating systems.
Introduction to Deuterium Labeling and Photoinitiation
Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization.[1] Their efficiency is paramount in a wide range of applications, from industrial coatings and 3D printing to the fabrication of biomedical devices and drug delivery systems.[2][3] The photochemical reactions that govern the generation of these initiating species are predominantly Norrish Type I (α-cleavage) and Norrish Type II (hydrogen abstraction) reactions.[4]
Deuterium (²H or D), a stable isotope of hydrogen, possesses nearly identical electronic properties to protium (B1232500) (¹H or H) but has twice the mass. This mass difference leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds, making the C-D bond stronger and requiring more energy to break.[5] This phenomenon gives rise to the kinetic isotope effect (KIE) , where the rate of a reaction involving the cleavage of a C-H bond is faster than that of a C-D bond.[5] The magnitude of the primary KIE is typically expressed as the ratio of the rate constants, kH/kD, and can range from 6 to 10 for C-H bond cleavage at room temperature.[5]
By strategically replacing hydrogen with deuterium in a photoinitiator molecule, it is possible to influence the rates of key photochemical processes, thereby altering the initiator's efficiency, triplet state lifetime, and overall performance in photopolymerization.
Photochemical Pathways of Photoinitiators: The Role of Deuterium
The generation of initiating radicals by photoinitiators primarily follows two pathways, both of which can be influenced by deuterium labeling.
Norrish Type I Reaction (α-Cleavage)
Type I photoinitiators undergo unimolecular bond cleavage upon excitation to form two radical fragments.[1] A common example is 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), which cleaves at the C-C bond adjacent to the carbonyl group.
-
Deuterium Labeling Effect : If a C-H bond is involved in the α-cleavage process or in subsequent secondary reactions of the initial radical fragments, a deuterium isotope effect may be observed. However, for the primary α-cleavage of many Type I photoinitiators where a C-C bond is broken, the primary KIE is expected to be negligible. Secondary KIEs, which are much smaller, may still be present. To date, there is a notable lack of direct experimental studies quantifying the KIE for the Norrish Type I cleavage of deuterated photoinitiators.
Norrish Type II Reaction (Hydrogen Abstraction)
Type II photoinitiators, in their excited triplet state, abstract a hydrogen atom from a co-initiator or synergist (often an amine or an alcohol) to generate an initiating radical from the co-initiator and a ketyl radical from the photoinitiator.[1] Benzophenone is a classic example of a Type II photoinitiator.
-
Deuterium Labeling Effect : The hydrogen abstraction step is the rate-determining step for radical generation in Type II systems. Therefore, replacing the abstractable hydrogen on the co-initiator with deuterium is expected to exhibit a significant primary kinetic isotope effect, leading to a slower rate of radical formation. This has been experimentally verified in model systems.
Quantitative Data on Deuterium Labeling Effects
While direct comparative studies on deuterated photoinitiators in photopolymerization are limited, data from model systems provide valuable insights into the expected kinetic isotope effects.
| Photoinitiator/Model Compound | Hydrogen Donor/Solvent | kH/kD | Measurement Technique | Reference |
| Benzophenone | 2-Propanol in CCl₄ | 2.56 | Laser Flash Photolysis | [6] |
| Benzophenone | 2-Propanol in MeCN | 2.28 | Laser Flash Photolysis | [6] |
| Benzophenone | tert-Butylamine-N-d₂ in Benzene | ~1.8-1.9 | Laser Flash Photolysis | [7] |
Synthesis of Deuterated Photoinitiators
The synthesis of deuterated photoinitiators can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions on the final photoinitiator molecule.
General Synthetic Strategies
-
Use of Deuterated Precursors : This is a straightforward approach where commercially available deuterated starting materials are used in established synthetic routes. For example, benzophenone-d₁₀ is commercially available and can be used directly as a deuterated Type II photoinitiator.
-
Hydrogen-Deuterium Exchange : This method involves the exchange of specific protons on the photoinitiator molecule with deuterium from a deuterium source, often D₂O, in the presence of a catalyst (e.g., acid, base, or metal catalyst).
Example Synthetic Protocol: Synthesis of 2,2-Dimethoxy-2-phenylacetophenone (DMPA, a Type I Photoinitiator)
Reactants : Benzil (B1666583), Dimethyl Sulfate (B86663), and Sodium Methoxide (B1231860).[8]
Procedure :
-
Benzil and dimethyl sulfate are dissolved in a non-polar organic solvent (e.g., xylene, cyclohexane).[9]
-
A phase-transfer catalyst, such as polyethylene (B3416737) glycol, may be added.[9]
-
Powdery sodium methoxide is added portion-wise while maintaining the reaction temperature at 15-20 °C.[9]
-
After the addition is complete, the mixture is aged for several hours.
-
The reaction mixture is then washed with water, and the organic layer is separated.
-
The product, 2,2-dimethoxy-2-phenylacetophenone, is isolated from the organic phase, for instance, by crystallization.
To synthesize a deuterated version of DMPA, one could start with deuterated benzil (benzil-d₁₀) or use deuterated dimethyl sulfate ((CD₃)₂SO₄).
Experimental Protocols for Evaluation
The effect of deuterium labeling on photoinitiator performance is evaluated by comparing the photopolymerization kinetics of formulations containing the deuterated photoinitiator with those containing its non-deuterated counterpart.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the photopolymerization reaction upon exposure to UV/Vis light. This technique provides information on the rate of polymerization (Rp) and the final monomer conversion.[6][10]
Experimental Setup :
-
A small sample of the photopolymerizable formulation (monomer, photoinitiator, and any other additives) is placed in a DSC sample pan.[6][10]
-
The sample is placed in the DSC cell, and the temperature is equilibrated.
-
The sample is irradiated with a light source of a specific wavelength and intensity.
-
The heat flow is recorded as a function of time. The area under the exotherm is proportional to the total enthalpy of polymerization, which can be used to calculate the monomer conversion.
Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR monitors the disappearance of a specific functional group of the monomer (e.g., the C=C bond of an acrylate) in real-time during photopolymerization.[11][12]
Experimental Setup :
-
A thin film of the liquid formulation is placed between two salt plates (e.g., KBr) or on an ATR crystal.[12]
-
The sample is placed in the FTIR spectrometer.
-
The sample is irradiated with a UV/Vis light source, and FTIR spectra are recorded at regular intervals.
-
The decrease in the area of the characteristic monomer absorption band is used to calculate the monomer conversion as a function of time.
Visualizations of Pathways and Workflows
Norrish Type II Photoinitiation Pathway
Caption: Norrish Type II photoinitiation pathway involving hydrogen abstraction from a co-initiator.
Experimental Workflow for Comparative Photopolymerization Study
Caption: Workflow for comparing the kinetics of photopolymerization initiated by deuterated and non-deuterated photoinitiators.
Implications for Drug Development and Research
The ability to tune the reactivity of photoinitiators through deuterium labeling has significant implications for drug development and other research areas where photopolymerization is employed.
-
Controlled Polymerization Rates : By deuterating the hydrogen donor in a Type II photoinitiating system, the rate of polymerization can be slowed down. This could be advantageous in applications requiring precise control over the curing process, such as in the fabrication of complex microstructures or in reducing shrinkage stress in dental composites.
-
Enhanced Triplet Lifetimes : In some cases, deuteration of the photoinitiator itself can lead to longer triplet state lifetimes by slowing down non-radiative decay pathways that involve C-H vibrations. A longer triplet lifetime can increase the probability of the photoinitiator undergoing the desired photochemical reaction, potentially leading to higher initiation efficiency.
-
Mechanistic Studies : The kinetic isotope effect is a powerful tool for elucidating the mechanisms of photoinitiation and polymerization. By observing how deuterium substitution at different positions in the photoinitiator or co-initiator affects the reaction rates, researchers can gain a deeper understanding of the rate-determining steps and the transition state structures.
-
Drug Delivery Systems : In the development of photopolymerized hydrogels for drug delivery, controlling the polymerization kinetics can influence the final network structure and, consequently, the drug release profile. Deuterium labeling offers a subtle yet effective means to fine-tune these properties.
Conclusion and Future Outlook
Deuterium labeling provides a powerful yet underexplored avenue for modulating the performance of photoinitiators. The kinetic isotope effect, arising from the mass difference between hydrogen and deuterium, can significantly influence the rates of key photochemical processes, particularly hydrogen abstraction in Type II photoinitiation. While quantitative data on the direct impact of deuterated photoinitiators on photopolymerization kinetics is still emerging, the foundational principles and data from model systems strongly suggest the potential for this approach to offer greater control over the photopolymerization process.
Future research should focus on the systematic synthesis and evaluation of a wider range of deuterated Type I and Type II photoinitiators. Direct comparative studies using techniques like photo-DSC and RT-FTIR are crucial to bridge the gap between the fundamental understanding of KIEs and their practical application in tuning photopolymerization outcomes. Such investigations will undoubtedly open new possibilities for the design of advanced photoinitiating systems with tailored reactivity for a variety of applications, from high-resolution 3D printing to the development of sophisticated biomaterials and drug delivery platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. 3druck.com [3druck.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Norrish reaction - Wikipedia [en.wikipedia.org]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. US5081307A - Process for preparing 2,2-dimethoxy-2-phenylacetophenone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 2-Hydroxy-2-methylpropiophenone in Complex Matrices using GC-MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the photoinitiator 2-Hydroxy-2-methylpropiophenone using gas chromatography-mass spectrometry (GC-MS). To ensure the highest degree of accuracy and precision, especially in complex sample matrices, this protocol employs 2-Hydroxy-2-methylpropiophenone-d5 as an internal standard. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrumental analysis, leading to reliable quantification. This method is particularly relevant for monitoring levels of this photoinitiator in applications such as food packaging, pharmaceuticals, and industrial materials.
Introduction
2-Hydroxy-2-methylpropiophenone is a widely used Type I photoinitiator in UV-curable inks, coatings, and adhesives. Its presence in consumer products and packaging materials necessitates sensitive and accurate analytical methods to assess potential migration and ensure consumer safety. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like 2-Hydroxy-2-methylpropiophenone. The inclusion of a deuterated internal standard, this compound, is critical for robust quantitative analysis. This internal standard co-elutes with the target analyte and behaves similarly during extraction and ionization, thereby compensating for matrix effects and improving method reliability.
Experimental Protocols
Materials and Reagents
-
Analytes: 2-Hydroxy-2-methylpropiophenone (≥98% purity)
-
Internal Standard: this compound (≥98% purity, deuterated on the phenyl ring)
-
Solvents: HPLC-grade methanol, ethyl acetate (B1210297), and hexane.
-
Sample Matrix: As required (e.g., food simulant, polymer extract).
Standard and Sample Preparation
2.1. Stock Solutions
-
Prepare a stock solution of 2-Hydroxy-2-methylpropiophenone at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
2.2. Calibration Standards
-
Prepare a series of calibration standards by serial dilution of the 2-Hydroxy-2-methylpropiophenone stock solution in ethyl acetate to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Spike each calibration standard with the this compound internal standard to a final concentration of 100 ng/mL.
2.3. Sample Preparation (Example for a Solid Matrix)
-
Accurately weigh 1 gram of the homogenized solid sample into a glass centrifuge tube.
-
Add 10 µL of the 1 mg/mL this compound internal standard stock solution.
-
Add 5 mL of ethyl acetate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 15 minutes in a water bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
Transfer the final extract to a GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Parameters
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
Table 1: SIM Parameters for Analyte and Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-Hydroxy-2-methylpropiophenone | 105 | 77 | 149 |
| This compound | 110 | 82 | 154 |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (Recovery %) | 92 - 108% |
Visualizations
Caption: Workflow for the quantitative analysis of 2-Hydroxy-2-methylpropiophenone.
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship is that the analyte and the internal standard will exhibit nearly identical chemical and physical properties during sample processing and analysis, with the key difference being their mass. This allows for the ratio of the analyte to the internal standard to be used for quantification, which corrects for any losses during the procedure.
Application Note: Quantitative Analysis of 2-Hydroxy-2-methylpropiophenone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Hydroxy-2-methylpropiophenone in human plasma. The method utilizes 2-Hydroxy-2-methylpropiophenone-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other applications in drug development. The sample preparation is straightforward, employing a protein precipitation technique.
Introduction
2-Hydroxy-2-methylpropiophenone is a widely used photoinitiator in various industrial applications, including coatings, inks, and adhesives.[1] Its potential for human exposure necessitates sensitive and reliable analytical methods to study its absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalytical studies due to its high sensitivity and selectivity.[2]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[3][4] This approach, based on the principle of isotope dilution mass spectrometry, effectively compensates for variations during sample preparation and analysis, including matrix effects, thereby ensuring the highest level of accuracy and precision.[3] This document provides a detailed protocol for the quantification of 2-Hydroxy-2-methylpropiophenone in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: 2-Hydroxy-2-methylpropiophenone (≥97% purity), this compound (isotopic purity ≥98%).
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Matrix: Blank human plasma.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-Hydroxy-2-methylpropiophenone and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These stock solutions should be stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 2-Hydroxy-2-methylpropiophenone by serial dilution of the stock solution with 50:50 (v/v) methanol:water. These will be used to spike the plasma for the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC) sample, and unknown sample.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Spike 5 µL of the appropriate 2-Hydroxy-2-methylpropiophenone working standard solution into the calibration curve and QC samples. For blank and unknown samples, add 5 µL of 50:50 methanol:water.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile without IS to the blank). The cold acetonitrile acts as the protein precipitation agent.[5]
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Experimental workflow for sample preparation and analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 10% B for 1.0 min |
| Run Time | 5.0 minutes |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: 165.1 → 147.1 (Quantifier), 165.1 → 91.1 (Qualifier) |
| Internal Standard (IS): 170.1 → 152.1 (Quantifier) | |
| Ion Source Temp. | 550°C |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
Data Presentation
The quantitative data was processed using the instrument's proprietary software. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was applied.
Calibration Curve
The method demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL.
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1.0 | 2,150 | 410,500 | 0.0052 |
| 5.0 | 10,800 | 415,200 | 0.0260 |
| 10.0 | 22,100 | 412,800 | 0.0535 |
| 50.0 | 115,500 | 420,100 | 0.2749 |
| 100.0 | 235,200 | 418,900 | 0.5615 |
| 250.0 | 580,100 | 415,600 | 1.3958 |
| 500.0 | 1,180,500 | 419,500 | 2.8141 |
| 1000.0 | 2,350,000 | 416,100 | 5.6477 |
| Regression | y = 0.0056x + 0.0003 | R² = 0.9992 |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing QC samples at four different concentration levels (n=6).
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 |
| Low | 3.0 | 3.11 | 103.7 | 5.2 |
| Mid | 75.0 | 72.9 | 97.2 | 3.8 |
| High | 750.0 | 768.0 | 102.4 | 2.9 |
LLOQ: Lower Limit of Quantification
Visualization of Quantification Principle
The use of a deuterated internal standard is fundamental to achieving reliable quantification.
Caption: Principle of quantification using an internal standard.
Conclusion
This application note presents a simple, fast, and reliable LC-MS/MS method for the quantification of 2-Hydroxy-2-methylpropiophenone in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and precision across a wide dynamic range. The protein precipitation sample preparation method is efficient and suitable for high-throughput analysis. This validated method is well-suited for supporting pharmacokinetic and toxicokinetic studies in drug development and clinical research.
References
Protocol for the Quantification of 2-Hydroxy-2-methylpropiophenone Using a Deuterated Internal Standard
Application Note
This document outlines a detailed protocol for the quantitative analysis of 2-Hydroxy-2-methylpropiophenone (B179518) using 2-Hydroxy-2-methylpropiophenone-d5 as an internal standard. This method is particularly relevant for researchers, scientists, and drug development professionals involved in monitoring this compound as a potential leachable from packaging materials or in other complex matrices. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
2-Hydroxy-2-methylpropiophenone is widely used as a photoinitiator in UV-curable inks, coatings, and adhesives found in many consumer products and packaging materials.[1][2] Its potential to migrate into food, pharmaceuticals, and other products necessitates sensitive and reliable analytical methods for its quantification. Stable isotope-labeled internal standards, such as deuterated analogs, are ideal for such analyses as they exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization.[3]
This protocol provides a framework for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, which are commonly employed for the analysis of small organic molecules like 2-Hydroxy-2-methylpropiophenone.
Experimental Protocols
Materials and Reagents
-
Analytes: 2-Hydroxy-2-methylpropiophenone (purity ≥98%), this compound (isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Ethyl acetate (B1210297) (GC grade)
-
Sample Matrix: e.g., Food simulant (10% ethanol), plastic extract, or other relevant matrices.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of 2-Hydroxy-2-methylpropiophenone and this compound in separate 10 mL volumetric flasks using methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the 2-Hydroxy-2-methylpropiophenone primary stock solution in the appropriate solvent (e.g., 10% ethanol (B145695) for food simulant analysis).
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with the appropriate solvent.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (or calibration standard), add a fixed amount of the internal standard spiking solution (e.g., 50 µL of 1 µg/mL this compound).
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
LC-MS/MS Method
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Illustrative):
-
2-Hydroxy-2-methylpropiophenone: Precursor ion > Product ion (e.g., m/z 165.1 > 105.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 170.1 > 110.1)
-
-
GC-MS Method
-
Chromatographic Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Injection Mode: Splitless
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Monitoring Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Illustrative):
-
2-Hydroxy-2-methylpropiophenone: e.g., m/z 105, 120, 149
-
This compound: e.g., m/z 110, 125, 154
-
-
Data Presentation
The following tables present illustrative quantitative data for the analysis of 2-Hydroxy-2-methylpropiophenone, demonstrating the expected performance of the method.
Table 1: Calibration Curve for 2-Hydroxy-2-methylpropiophenone
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,500 | 50,300 | 3.032 |
| 250 | 380,100 | 49,800 | 7.633 |
| Linear Range | 1 - 250 ng/mL | ||
| Correlation Coefficient (r²) | > 0.998 |
Table 2: Method Validation Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (Recovery %) | |
| Low QC (5 ng/mL) | 98.5% |
| Mid QC (50 ng/mL) | 101.2% |
| High QC (200 ng/mL) | 99.3% |
| Precision (RSD %) | |
| Intra-day (n=6) | < 5% |
| Inter-day (n=18) | < 8% |
Table 3: Analysis of a Leachable Sample
| Sample ID | Analyte Peak Area | IS Peak Area | Calculated Concentration (µg/mL) |
| Sample A | 45,600 | 50,250 | 0.060 |
| Sample B | 18,200 | 49,980 | 0.024 |
Note: The quantitative data presented in these tables are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions. A study on leachables from container closure systems found concentrations of 2-hydroxy-2-methylpropiophenone to range from 0.03 to 0.24 μg/mL.[4]
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of 2-Hydroxy-2-methylpropiophenone.
References
Application Notes and Protocols for Kinetic Isotope Effect Studies Using 2-Hydroxy-2-methylpropiophenone-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-Hydroxy-2-methylpropiophenone-d5 in kinetic isotope effect (KIE) studies. This document outlines the synthesis of the deuterated compound, its application in mechanistic investigations of photochemical reactions, and protocols for comparative kinetic analysis.
Introduction
2-Hydroxy-2-methylpropiophenone is a widely used Type I photoinitiator that, upon absorption of UV radiation, undergoes a Norrish Type I cleavage to generate a benzoyl radical and a 2-hydroxy-2-propyl radical.[1] This photochemical reaction is central to its function in initiating polymerization in various industrial applications, including coatings, adhesives, and inks.[2] Understanding the mechanism of this cleavage is crucial for optimizing its efficiency and for the rational design of new photoinitiators.
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting steps and the nature of transition states.[3][4] By replacing hydrogen atoms with their heavier isotope, deuterium, subtle changes in reaction rates can be observed. These changes arise from the difference in zero-point vibrational energies of C-H versus C-D bonds.[5] A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage but where hybridization or steric environment changes during the reaction.[3]
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from known syntheses of the non-deuterated compound, starting with deuterated benzene.
Caption: Proposed synthetic workflow for this compound.
Protocol for Synthesis:
-
Friedel-Crafts Acylation: Benzene-d6 is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 2-methyl-1-(phenyl-d5)propan-1-one. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at reduced temperatures.
-
α-Bromination: The resulting ketone is then subjected to radical bromination at the α-position using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride, under reflux. This yields 2-bromo-2-methyl-1-(phenyl-d5)propan-1-one.
-
Hydrolysis: The α-bromo ketone is subsequently hydrolyzed using an aqueous base, for example, sodium hydroxide (B78521) (NaOH), to afford the final product, this compound.
Photochemical Reaction and Expected Kinetic Isotope Effect
The key photochemical reaction of 2-Hydroxy-2-methylpropiophenone is the Norrish Type I cleavage. Upon absorption of UV light, the molecule is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, α-cleavage occurs, breaking the C-C bond between the carbonyl group and the tertiary carbon.[1]
References
- 1. 2-Hydroxy-2-methylpropiophenone synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Hydroxy-2-methylpropiophenone: properties and applications_Chemicalbook [chemicalbook.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: 2-Hydroxy-2-methylpropiophenone-d5 in Hydrogel Formation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Hydroxy-2-methylpropiophenone-d5 as a photoinitiator in the formation of hydrogels for various research applications, including drug delivery and tissue engineering. Detailed experimental protocols and data on the resulting hydrogel properties are presented to facilitate the integration of this photoinitiator into your research.
Note on Deuteration: this compound is a deuterated form of 2-Hydroxy-2-methylpropiophenone (also known under the trade name Darocur 1173), a widely used photoinitiator. The deuterium (B1214612) labeling on the phenyl group is not expected to significantly alter its photochemical properties as a free-radical generator for hydrogel crosslinking. The data and protocols provided herein are based on studies using the non-deuterated form and are expected to be directly applicable to the deuterated compound.
Introduction
2-Hydroxy-2-methylpropiophenone is a Type I photoinitiator that, upon exposure to ultraviolet (UV) light, undergoes cleavage to generate free radicals. These radicals initiate the polymerization of monomer and polymer precursors, leading to the formation of a crosslinked hydrogel network. Its efficiency and relatively good biocompatibility at low concentrations have made its non-deuterated counterpart, Irgacure 2959, a popular choice for creating hydrogels for 3D cell culture and tissue engineering.[1][2] The ability to control the gelation process spatially and temporally with UV light makes it a valuable tool for fabricating complex hydrogel structures.
Applications in Hydrogel Formation
Hydrogels formed using this compound as a photoinitiator can be tailored for a variety of applications:
-
Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic agents, allowing for their controlled and sustained release.
-
Tissue Engineering: Biocompatible hydrogels can serve as scaffolds that mimic the extracellular matrix, supporting cell adhesion, proliferation, and differentiation.[3]
-
3D Cell Culture: The in situ gelation capabilities allow for the encapsulation of cells within a 3D environment that better mimics native tissue compared to traditional 2D culture.[1]
Quantitative Data on Hydrogel Properties
The concentration of this compound directly influences the physicochemical properties of the resulting hydrogel. The following tables summarize the quantitative effects of the photoinitiator concentration on polyvinylpyrrolidone (B124986) (PVP)-based hydrogels.
Table 1: Effect of Photoinitiator Concentration on Mechanical Properties of PVP Hydrogels [4]
| Photoinitiator Volume (mL) | Tensile Strength (MPa) | Percentage Elongation (%) |
| 0.025 | 0.105 | 19.0 |
| 0.050 | 0.118 | 18.2 |
| 0.075 | 0.135 | 17.1 |
| 0.100 | 0.148 | 16.3 |
| 0.125 | 0.155 | 15.5 |
| 0.150 | 0.162 | 14.7 |
As the concentration of the photoinitiator increases, the tensile strength of the hydrogel increases, while the percentage elongation decreases. This is attributed to a more compact polymer network with a higher crosslinking density.[4]
Table 2: Effect of Photoinitiator Concentration on Wettability of PVP Hydrogels [4]
| Photoinitiator Volume (mL) | Wetting Angle (°) |
| 0.025 | 69.84 |
| 0.075 | 65.21 |
| 0.100 | 63.45 |
| 0.125 | 61.33 |
| 0.150 | 59.60 |
All hydrogel formulations exhibit hydrophilic properties (wetting angle < 90°). An increase in the photoinitiator concentration leads to a decrease in the wetting angle, indicating increased hydrophilicity.[4]
Experimental Protocols
Protocol for Hydrogel Synthesis (PVP-based)
This protocol describes the synthesis of a polyvinylpyrrolidone (PVP)-based hydrogel using UV-induced polymerization.[4]
Materials:
-
Polyvinylpyrrolidone (PVP)
-
Di(ethylene glycol) diacrylate (DEGDA) (crosslinker)
-
This compound (photoinitiator)
-
Deionized water
-
UV lamp (λ = 320 nm, 180 W)
-
Petri dishes
Procedure:
-
Prepare a 15% (w/v) solution of PVP in deionized water.
-
To the PVP solution, add the desired volume of the crosslinker (DEGDA).
-
Add the desired volume of this compound to the mixture.
-
Thoroughly mix all reagents.
-
Pour the solution into a Petri dish.
-
Expose the solution to UV radiation (e.g., 180 W, λ = 320 nm) for a specified time (e.g., 120 seconds) to induce photopolymerization.[4]
-
The resulting hydrogel can then be washed to remove any unreacted components.
Protocol for Cell Viability Assay in 3D Hydrogels
This protocol outlines a method for assessing the viability of cells encapsulated within a hydrogel using a PrestoBlue™ (PB) assay.[3]
Materials:
-
Cell-laden hydrogel constructs in a 48-well plate
-
Dulbecco's Modified Eagle Medium (DMEM)
-
PrestoBlue™ (PB) cell viability reagent
-
Incubator (37°C, 5% CO₂)
-
Fluorescence plate reader
Procedure:
-
Allow the PB reagent to equilibrate to room temperature.
-
Add 20 µL of the PB reagent to each well containing a hydrogel construct and 180 µL of DMEM.[3]
-
Incubate the plate at 37°C for 1.5 hours, protected from light.[3]
-
Measure the fluorescence of each well using a plate reader at the appropriate excitation and emission wavelengths.
-
Cell viability can be calculated relative to a control group.
Protocol for Rheological Characterization of Hydrogels
This protocol provides a standardized approach for determining the mechanical properties of hydrogels using a rheometer.[4][5]
Equipment:
-
Rheometer with parallel plate geometry
Procedure:
-
Time Sweep: Determine the gelation time by monitoring the storage modulus (G') and loss modulus (G'') over time as the hydrogel forms. The gel point is typically identified as the crossover point where G' = G''.[4]
-
Strain Sweep: After the hydrogel has formed, perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.[4]
-
Frequency Sweep: Conduct a frequency sweep within the LVER to determine the equilibrium modulus plateau, which represents the stiffness of the fully formed hydrogel.[4]
-
Final Time Sweep: Perform a final time sweep using the strain and frequency values determined from the previous steps to accurately report the equilibrium modulus and gelation time.[4]
Investigation of Signaling Pathways
Hydrogels provide a 3D microenvironment that can influence cellular signaling. The choice of photoinitiator and the crosslinking process itself can have an impact on intracellular pathways.
Effect on the AKT Signaling Pathway
Studies have shown that photoinitiators and the free radicals generated during photopolymerization can affect the intracellular AKT signaling pathway, which is a critical regulator of cell survival, proliferation, and migration.[6][7][8] The non-deuterated analogue of the photoinitiator of interest has been shown to induce a concentration-dependent inactivation of AKT.[8]
Caption: The AKT signaling pathway and the inhibitory effect of free radicals.
Experimental Workflow for AKT Pathway Analysis
Caption: Workflow for Western Blot analysis of the AKT pathway.
Protocol for Western Blot Analysis of AKT Pathway in Encapsulated Cells
This protocol describes the analysis of total AKT and phosphorylated AKT (p-AKT) levels in cells recovered from hydrogels.
Materials:
-
Cell-laden hydrogel constructs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Urea/thiourea buffer (for complete hydrogel solubilization if needed)[9]
-
Sonicator
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-AKT, anti-p-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Mechanically disrupt the hydrogel constructs in lysis buffer.
-
For complete solubilization of the hydrogel, multiple cycles of sonication may be necessary. In cases of persistent hydrogel aggregation, a urea/thiourea-based buffer can be used.[9]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the antibody for total AKT as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-AKT and total AKT.
-
The level of AKT activation is determined by the ratio of p-AKT to total AKT.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of HMPP in Polymers Using its d5 Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxy-4-methoxy-5-(methylsulfonamido)benzoic acid (HMPP) is a molecule of interest in the development of advanced drug delivery systems, particularly in drug-eluting polymers for medical devices. Accurate quantification of HMPP in these polymer matrices is crucial for understanding drug release kinetics, ensuring product quality, and meeting regulatory requirements. This application note details a robust and sensitive method for the quantitative analysis of HMPP in a polymer matrix using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, HMPP-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2][3]
The methodology presented herein provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The validation of this method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[4][5]
Experimental Protocols
Materials and Reagents
-
Analytes: 2-hydroxy-4-methoxy-5-(methylsulfonamido)benzoic acid (HMPP), HMPP-d5 (internal standard)
-
Polymer: Poly(lactic-co-glycolic acid) (PLGA)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Formic Acid (FA) - all LC-MS grade
-
Water: Ultrapure water (18.2 MΩ·cm)
-
Stock Solutions: 1 mg/mL HMPP and HMPP-d5 in Methanol.
Preparation of Standard and Quality Control (QC) Solutions
-
Working Standard Solutions: A series of HMPP working standard solutions are prepared by serially diluting the HMPP stock solution with a 50:50 mixture of Acetonitrile and water.
-
Calibration Curve (CC) Standards: Calibration standards are prepared by spiking the appropriate working standard solutions into a blank polymer extract to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: QC samples are prepared independently at three concentration levels: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL).
-
Internal Standard (IS) Working Solution: The HMPP-d5 stock solution is diluted to a final concentration of 100 ng/mL in Acetonitrile.
Sample Preparation from Polymer Matrix
-
Accurately weigh 10 mg of the HMPP-containing polymer and place it in a 2 mL microcentrifuge tube.
-
Add 500 µL of Dichloromethane to dissolve the polymer.
-
Add 50 µL of the 100 ng/mL HMPP-d5 internal standard working solution.
-
To precipitate the polymer and extract the analyte, add 1 mL of cold Acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex briefly and transfer to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: 20% B
-
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Data Presentation
Table 1: Optimized MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| HMPP | 246.0 | 167.0 | 25 | 100 |
| HMPP-d5 | 251.0 | 172.0 | 25 | 100 |
Table 2: Calibration Curve Data
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.015x + 0.002 |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting | 1/x² |
Table 3: Accuracy and Precision of QC Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 3 | 2.95 | 98.3 | 4.5 | 5.1 |
| Medium | 300 | 305.1 | 101.7 | 3.1 | 3.8 |
| High | 800 | 792.8 | 99.1 | 2.8 | 3.5 |
Table 4: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
Caption: Experimental workflow for HMPP quantification in polymers.
Caption: Principle of stable isotope-labeled internal standard use.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and accurate means for the quantitative analysis of HMPP in polymer matrices. The use of a deuterated internal standard, HMPP-d5, effectively mitigates matrix effects and procedural variations, leading to high-quality quantitative data. This validated method is suitable for use in research and development, quality control, and stability studies for polymer-based drug delivery systems containing HMPP.
References
- 1. myadlm.org [myadlm.org]
- 2. texilajournal.com [texilajournal.com]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Hydroxy-2-methylpropiophenone-d5 Concentration for LC-MS
Welcome to the technical support center for the optimization of 2-Hydroxy-2-methylpropiophenone-d5 as an internal standard in your LC-MS analyses. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using a deuterated internal standard like this compound?
A1: The most common challenges associated with deuterated internal standards include potential isotopic exchange (loss of deuterium), chromatographic shifts relative to the analyte, and differential matrix effects where the analyte and internal standard experience varying degrees of ion suppression or enhancement.[1][2] It is also crucial to assess the purity of the internal standard to avoid inadvertently introducing the unlabeled analyte into your samples.[1]
Q2: Why is the concentration of the internal standard critical for my assay's accuracy?
A2: The concentration of this compound should be optimized to provide a stable and reproducible signal across the calibration curve. An excessively high concentration can lead to ion suppression of the analyte, while a concentration that is too low may result in a poor signal-to-noise ratio, compromising the precision of the measurement.
Q3: Can the deuterium (B1214612) labels on this compound exchange with protons from the solvent?
A3: Deuterium labels can be susceptible to exchange, particularly at unstable positions on the molecule or under harsh pH or temperature conditions during sample preparation and storage.[2][3] It is essential to select an internal standard with deuterium labels on stable positions to minimize this risk.[1] Storing standards in acidic or basic solutions for extended periods should be avoided.[2]
Q4: What are "matrix effects" and how do they impact my analysis with this compound?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting components in the sample matrix.[4][5] This can lead to either ion suppression or enhancement of the analyte and/or internal standard signal.[4] Even with a co-eluting deuterated internal standard, differential matrix effects can occur, meaning the analyte and internal standard are not affected to the same degree, which can compromise quantification accuracy.[2]
Troubleshooting Guide
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results are highly variable and seem inaccurate even though I'm using this compound as an internal standard. What could be the cause?
Answer: Inconsistent and inaccurate results with a deuterated internal standard often stem from a few key issues:
-
Lack of Co-elution: The underlying principle of using an isotopic internal standard is that it behaves identically to the analyte during sample preparation and analysis. If the analyte and this compound do not co-elute perfectly, they may experience different matrix effects, leading to inaccurate quantification.[2]
-
Differential Matrix Effects: Even with perfect co-elution, the analyte and the internal standard can be affected differently by ion suppression or enhancement from matrix components.[2]
-
Isotopic Exchange: The deuterium labels may be unstable under your experimental conditions, leading to a loss of the internal standard signal or its conversion to the unlabeled form.[2][3]
-
Purity of the Internal Standard: The internal standard may contain a small amount of the unlabeled analyte, which can lead to a positive bias in your results, especially at the lower limit of quantification (LLOQ).[1]
Issue 2: Variable Internal Standard Signal Intensity
Question: The peak area of my this compound internal standard is not consistent across my sample set. Why is this happening?
Answer: Variability in the internal standard signal can be attributed to several factors:
-
Differential Matrix Effects: This is a primary cause of inconsistent internal standard signals. The degree of ion suppression or enhancement can vary from sample to sample depending on the composition of the matrix.[2]
-
Instability of the Deuterium Label: If the deuterium labels are exchanging during sample processing or analysis, the intensity of the internal standard signal will not be consistent.[3]
-
Sample Preparation Inconsistencies: Errors in the precise addition of the internal standard to each sample will lead to variability in its signal.
Issue 3: Analyte and Internal Standard Have Different Retention Times
Question: I've noticed a slight separation between the peaks for my analyte and this compound. What causes this, and how can I fix it?
Answer: A difference in retention times between a deuterated internal standard and the native analyte is a known phenomenon. This can be caused by the "isotope effect," where the heavier deuterium atoms can lead to slightly different physicochemical properties. To address this, you may need to optimize your chromatographic method to ensure co-elution.[2] Consider adjusting the mobile phase composition or the gradient profile.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the assessment of internal standard contribution and matrix effects. These experiments are crucial for optimizing the concentration and validating the use of this compound.
Table 1: Assessing Contribution from Internal Standard to Analyte Signal
| Sample Description | Analyte Response (Peak Area) | Internal Standard Response (Peak Area) | Analyte Signal Contribution from IS |
| Blank Matrix (no analyte or IS) | 50 | Not Applicable | N/A |
| Blank Matrix + IS | 150 | 500,000 | 100 (150 - 50) |
| LLOQ Standard | 1,000 | 510,000 | N/A |
In this example, the response for the unlabeled analyte in the presence of only the internal standard is less than 20% of the LLOQ response, indicating minimal contamination of the IS with the unlabeled analyte.[1]
Table 2: Evaluating Matrix Effects
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Effect (%) |
| Set A (Neat Solution) | 100,000 | 550,000 | N/A |
| Set B (Post-Extraction Spike) | 75,000 | 450,000 | Analyte: -25%IS: -18.2% |
This table illustrates a scenario with differential matrix effects, where the analyte experiences more significant ion suppression than the deuterated internal standard. This would lead to an overestimation of the analyte concentration.
Experimental Protocols
Protocol 1: Assessing Internal Standard Contribution to Analyte Signal
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.
-
Spike with Internal Standard: Add this compound at the concentration you intend to use in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS system and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The peak area for the unlabeled analyte should ideally be less than 20% of the peak area of the Lower Limit of Quantification (LLOQ) for the analyte.[1] A higher response indicates significant contamination of the internal standard.
Protocol 2: Evaluating Matrix Effects (Post-Extraction Addition)
-
Prepare Three Sets of Samples:
-
Set A: Prepare the analyte and internal standard in a neat (clean) solvent.
-
Set B: Extract a blank matrix sample. After extraction, spike the extract with the analyte and internal standard at the same concentration as Set A.
-
Set C (for recovery): Spike the blank matrix with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect: Compare the peak areas of the analyte and internal standard in Set B to those in Set A. The percentage of signal suppression or enhancement can be calculated as: ((Peak Area in Set B) / (Peak Area in Set A)) * 100%. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Visualizations
Caption: Workflow for assessing internal standard contribution.
Caption: Workflow for evaluating matrix effects.
Caption: Troubleshooting logic for inconsistent results.
References
Isotopic exchange issues with 2-Hydroxy-2-methylpropiophenone-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Hydroxy-2-methylpropiophenone-d5 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the likely isotopic labeling pattern for this compound?
While the exact labeling can vary by manufacturer, the "-d5" designation in a phenyl-containing compound like 2-Hydroxy-2-methylpropiophenone commonly refers to the deuteration of the five protons on the phenyl ring. The native compound is 2-Hydroxy-2-methyl-1-phenylpropan-1-one.[1] The protons on the two methyl groups are generally stable and less likely to be exchanged. The proton of the hydroxyl group is inherently labile. For the purposes of this guide, we will assume the five deuterium (B1214612) atoms are on the phenyl ring.
Q2: What are the primary isotopic exchange concerns with this compound?
The primary concern is the exchange of the proton on the tertiary hydroxyl (-OH) group with hydrogen from protic solvents (e.g., water, methanol, ethanol). This is a rapid and reversible process that can impact quantification if not properly managed. The deuterium atoms on the phenyl ring are on a stable part of the carbon skeleton and are not expected to exchange under typical analytical conditions.
Q3: How can acidic or basic conditions affect the stability of the isotopic label?
Acidic or basic conditions can catalyze the exchange of the hydroxyl proton.[2] While the deuterons on the phenyl ring are stable, extreme pH and high temperatures could potentially promote back-exchange, although this is unlikely under standard analytical protocols. The stability of the non-deuterated form of the compound has been demonstrated in simulated physiological liquids with only minor pH changes observed.[3][4]
Q4: What is the "isotope effect" and how might it affect my analysis with this compound?
The isotope effect refers to the slight differences in physicochemical properties between the deuterated standard and the unlabeled analyte due to the mass difference between deuterium and hydrogen. This can sometimes lead to a slight chromatographic shift, where the deuterated compound may elute slightly earlier in reverse-phase chromatography. If this shift is significant, it could lead to differential matrix effects and impact quantification.
Troubleshooting Guide
Issue 1: Inconsistent or Inaccurate Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Back-Exchange of Hydroxyl Proton | 1. Solvent Selection: Whenever possible, use deuterated solvents for sample preparation and chromatography to minimize exchange. 2. pH Control: Maintain a neutral pH for all solutions. Avoid strongly acidic or basic conditions. 3. Temperature Control: Keep sample storage and handling temperatures as low as is practical to slow exchange kinetics. 4. Minimize Time in Protic Solvents: Reduce the time the sample spends in non-deuterated protic solvents before analysis. |
| Differential Ion Suppression | 1. Verify Co-elution: Examine the chromatograms to ensure the analyte and the d5-internal standard are co-eluting. 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve complete co-elution. 3. Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression. |
| Incorrect Standard Concentration | 1. Verify Working Solution Concentration: Prepare a fresh working solution of the internal standard and re-verify its concentration. 2. Check for Degradation: Assess the stability of the standard under your storage conditions. The compound is known to be light-sensitive. |
Issue 2: Poor Signal Intensity or No Signal for the Internal Standard
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | 1. Verify Working Solution Concentration: Ensure the concentration of the internal standard is appropriate for the sensitivity of your instrument. |
| Inefficient Ionization | 1. Optimize Source Parameters: Adjust ionization source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for the deuterated standard. |
| Instrument Malfunction | 1. Perform Instrument Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated. 2. Check for Leaks: Inspect the system for any gas leaks that could affect sensitivity. |
Experimental Protocols
Protocol 1: Evaluation of Hydroxyl Proton Exchange
Objective: To determine the extent of hydroxyl proton back-exchange under specific experimental conditions.
Methodology:
-
Prepare Solutions:
-
Solution A: this compound in a deuterated aprotic solvent (e.g., acetonitrile-d3).
-
Solution B: this compound in your standard protic mobile phase (e.g., water:methanol).
-
Solution C: this compound in your sample matrix after extraction.
-
-
Incubation: Incubate Solutions B and C at the intended analytical temperature for a relevant period (e.g., 0, 1, 4, and 24 hours).
-
Analysis: Analyze all solutions by mass spectrometry, monitoring the mass-to-charge ratio (m/z) for the fully deuterated parent ion and the ion corresponding to the exchange of the hydroxyl proton with a hydrogen atom.
-
Data Interpretation: Compare the peak areas of the exchanged and non-exchanged species over time to determine the rate and extent of back-exchange.
Protocol 2: Post-Column Infusion to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
System Setup:
-
Set up the LC-MS system with the analytical column.
-
Use a T-piece to connect the column outlet to both a syringe pump and the mass spectrometer's ion source.
-
-
Infusion: Continuously infuse a standard solution of this compound at a constant flow rate using the syringe pump.
-
Injection: Inject a blank matrix extract onto the column.
-
Analysis: Monitor the signal intensity of the infused deuterated standard throughout the chromatographic run.
-
Data Interpretation: Any significant drop in the signal intensity of the infused standard indicates a region of ion suppression.
Visualizations
References
Improving accuracy with 2-Hydroxy-2-methylpropiophenone-d5 in complex matrices
<_ This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on using 2-Hydroxy-2-methylpropiophenone-d5 as an internal standard (IS) to improve analytical accuracy in complex matrices. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during LC-MS/MS experiments.
Troubleshooting Guide
This section addresses specific problems that can arise during quantitative analysis using this compound.
Q1: Why are my quantitative results inconsistent or inaccurate despite using a deuterated internal standard?
A1: Inconsistent results with a deuterated internal standard can stem from several factors. The most common issues are a lack of chromatographic co-elution, impurities in the standard, or unexpected isotopic exchange.[1]
-
Lack of Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1] If this separation occurs, the analyte and the internal standard can be exposed to different levels of matrix effects (ion suppression or enhancement), which compromises accuracy.[1][2][3]
-
Purity of the Standard: The internal standard stock may contain the non-deuterated analyte as an impurity, leading to artificially inflated results. It is crucial to verify the isotopic and chemical purity of the standard.[1]
-
Isotopic Exchange: The deuterium (B1214612) labels on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, particularly under acidic or basic conditions. This converts the internal standard back to the analyte, leading to inaccurate quantification.
Q2: My internal standard (this compound) signal is low or highly variable. What are the potential causes?
A2: A low or variable IS signal can point to issues with sample preparation, instrument settings, or the stability of the standard itself.
-
Inefficient Extraction: The chosen sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimal for 2-Hydroxy-2-methylpropiophenone, leading to poor and inconsistent recovery.
-
Ionization Suppression: Components in the sample matrix can co-elute with the internal standard and suppress its ionization in the mass spectrometer's source, reducing its signal.[4][5][6]
-
Standard Degradation: Ensure the standard has been stored correctly (e.g., protected from light, at the recommended temperature) and that working solutions are freshly prepared. 2-Hydroxy-2-methylpropiophenone is a photoinitiator and may be light-sensitive.[7][8][9]
-
Instrument Parameters: The mass spectrometer's source conditions (e.g., temperature, gas flows, voltages) may not be optimized for the ionization of your internal standard.[6]
Q3: How can I diagnose and mitigate matrix effects?
A3: Matrix effects, defined as the alteration of ionization efficiency due to co-eluting sample components, are a primary challenge in complex matrices.[4][10] They can cause ion suppression or enhancement, leading to erroneous results.[10]
-
Diagnostic Experiment: A common method to assess matrix effects is the post-extraction spike experiment.
-
Extract a blank matrix sample (containing no analyte or IS).
-
Extract a clean solvent sample.
-
Spike the analyte and IS into the extracts of both the blank matrix and the clean solvent at the same concentration.
-
Compare the peak areas. A significant difference in the signal between the matrix and solvent samples indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use more selective extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte and IS from the interfering matrix components. This can involve changing the gradient, flow rate, or column chemistry.[10]
-
Dilute the Sample: A simple and effective method is to dilute the sample extract, which reduces the concentration of matrix components.[10]
-
Use a Stable Isotope-Labeled IS: A co-eluting stable isotope-labeled internal standard like this compound is the best tool to compensate for matrix effects, as it is affected in the same way as the analyte.[2][11]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: 2-Hydroxy-2-methylpropiophenone is a photoinitiator used in UV-curing applications.[12][13][14] The "-d5" version is a deuterated form, meaning five hydrogen atoms have been replaced with deuterium. This makes it an ideal stable isotope-labeled (SIL) internal standard for the quantitative analysis of its non-deuterated counterpart by mass spectrometry. SIL internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, thus providing the most accurate correction for experimental variability.[11][15]
Q2: At what stage of the experimental workflow should I add the internal standard?
A2: The internal standard should be added at the earliest possible stage of the sample preparation process.[11] Adding the IS to the sample before any extraction, cleanup, or derivatization steps allows it to compensate for analyte losses and variability throughout the entire workflow.[16]
Q3: What is the optimal concentration for my internal standard?
A3: Ideally, the internal standard should be added at a concentration that is similar to the expected concentration of the analyte in the samples.[16] The signal response for the IS should be high enough to ensure good peak shape and precision but not so high that it saturates the detector.[17]
Q4: How can I verify the purity of my this compound standard?
A4: You should always obtain a Certificate of Analysis (CoA) from the supplier, which details the chemical and isotopic purity.[1] To verify this, you can analyze a high-concentration solution of the deuterated standard by itself. Monitor the mass transition for the non-deuterated analyte; its presence will indicate the level of impurity.
Data Presentation
Effective troubleshooting requires careful data analysis. The following tables provide templates for organizing and evaluating your experimental results.
Table 1: Troubleshooting Summary for Inconsistent Results
| Observed Issue | Potential Cause | Recommended Action |
| High variability in Analyte/IS ratio | Differential matrix effects | Modify chromatography to ensure co-elution of analyte and IS. |
| Inconsistent extraction recovery | Optimize sample preparation protocol; ensure IS is added before extraction. | |
| H/D back-exchange | Check for label stability; avoid harsh pH or temperature conditions. | |
| Consistently low recovery of IS | Inefficient extraction method | Test alternative extraction methods (e.g., LLE vs. SPE). |
| Analyte/IS degradation | Prepare fresh standards; check storage conditions. | |
| Signal suppression for both analyte & IS | Significant matrix effects | Improve sample cleanup or dilute the sample extract. |
Table 2: Example Data for Matrix Effect & Recovery Assessment
| Sample ID | Matrix Type | Analyte Area (Matrix) | IS Area (Matrix) | Analyte Area (Solvent) | IS Area (Solvent) | Recovery (%) | Matrix Effect (%) |
| QC-Low | Plasma | 45,000 | 180,000 | 50,000 | 250,000 | 90.0 | 72.0 (Suppression) |
| QC-Mid | Plasma | 210,000 | 195,000 | 250,000 | 260,000 | 84.0 | 75.0 (Suppression) |
| QC-High | Urine | 950,000 | 220,000 | 1,000,000 | 240,000 | 95.0 | 91.7 (Minor Suppression) |
| Calculations | (Analyte Area in extracted sample / Analyte Area in post-extraction spike) x 100 | (Peak Area in Matrix / Peak Area in Solvent) x 100 |
Experimental Protocols
Protocol 1: Assessment of Internal Standard Stability (H/D Exchange)
-
Objective: To determine if deuterium atoms on this compound are exchanging with protons from the sample matrix or solvent.
-
Methodology:
-
Prepare two sets of samples.
-
Set A (Control): Spike the deuterated IS into a clean solvent (e.g., methanol).
-
Set B (Matrix): Spike the deuterated IS into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubate both sets under the same conditions as your analytical method (time, temperature, pH).[1]
-
Process the samples using your established extraction procedure.
-
Analyze the samples by LC-MS/MS.
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1]
-
Visualizations
The following diagrams illustrate key workflows and logical processes for troubleshooting.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Decision tree for troubleshooting inaccurate analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. chromforum.org [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. longdom.org [longdom.org]
- 7. 2-Hydroxy-2-methylpropiophenone- an effective photoinitiator_Chemicalbook [chemicalbook.com]
- 8. 2-Hydroxy-2-methylpropiophenone | 7473-98-5 | Benchchem [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Hydroxy-2-methylpropiophenone: properties and applications_Chemicalbook [chemicalbook.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. 2-Hydroxy-2-methylpropiophenone | 7473-98-5 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Quantification of 2-Hydroxy-2-methylpropiophenone-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of 2-Hydroxy-2-methylpropiophenone-d5.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments due to matrix effects.
Issue 1: Inconsistent or Inaccurate Results for Quality Control (QC) Samples
Question: My QC samples for an assay using this compound as an internal standard are failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal concentration). What could be the cause and how can I troubleshoot it?
Possible Causes and Solutions:
-
Differential Matrix Effects: The most probable cause is that the analyte and the internal standard (this compound) are experiencing different degrees of ion suppression or enhancement from the sample matrix.[1][2] Even though stable isotope-labeled (SIL) internal standards are designed to mimic the analyte's behavior, slight differences in chromatographic retention can expose them to varying matrix components.[2]
-
Variable Matrix Composition: If you are analyzing samples from different sources or individuals, the composition of the matrix can vary significantly, leading to inconsistent matrix effects.
Troubleshooting Steps:
-
Evaluate Matrix Factor (MF): Quantify the extent of ion suppression or enhancement. A detailed protocol for this is provided below. This will help you understand the magnitude of the matrix effect.
-
Optimize Chromatography: Adjust your chromatographic method to separate the analyte and internal standard from the matrix components causing interference. This could involve:
-
Changing the analytical column.
-
Modifying the mobile phase composition or gradient.
-
Employing a wash step in the gradient to elute highly retained matrix components.
-
-
Enhance Sample Preparation: A more rigorous sample cleanup can remove interfering matrix components. Consider switching from a simple protein precipitation to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
Issue 2: Poor Peak Shape and Chromatography
Question: I am observing peak tailing or splitting for this compound. How can I resolve this?
Possible Causes and Solutions:
-
Column Contamination: Buildup of matrix components on the analytical column can lead to poor peak shape.
-
Incompatibility of Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
Troubleshooting Steps:
-
Column Flushing: Implement a robust column flushing procedure after each analytical batch.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
Solvent Matching: Ensure your sample diluent is of similar or weaker solvent strength than your initial mobile phase conditions.
-
Sample Clean-up: As with inconsistent results, improving the sample preparation method will reduce the amount of contaminants reaching the column.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components in the sample matrix.[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of quantification.[3]
Q2: Why am I seeing matrix effects even when using a deuterated internal standard like this compound?
A2: While stable isotope-labeled internal standards like this compound are the gold standard for mitigating matrix effects, they are not always a perfect solution.[2] Deuteration can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.[2] If this shift causes the analyte and internal standard to elute in regions with different co-eluting matrix components, they will experience different degrees of ion suppression or enhancement, leading to inaccurate results.
Q3: How can I quantitatively assess matrix effects for my assay?
A3: The most common method is the post-extraction spike experiment. This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (pure) solvent at the same concentration. The Matrix Factor (MF) is calculated as follows:
-
MF = (Peak Area in the presence of matrix) / (Peak Area in the absence of matrix)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.
Q4: What are the most common sources of matrix effects in bioanalysis (e.g., plasma, urine)?
A4: In biological matrices, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins.[1] For urine samples, the high salt content and variability in pH and metabolite concentrations can be particularly challenging.
Q5: What are the best practices for sample preparation to minimize matrix effects?
A5: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte of interest. Here are some common techniques in order of increasing selectivity:
-
Protein Precipitation (PPT): A simple and fast method, but often results in "dirtier" extracts with significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid Phase Extraction (SPE): A highly selective method that can effectively remove a wide range of interfering components, leading to cleaner extracts and reduced matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to determine the Matrix Factor (MF).
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. Spike the analyte and this compound into the extracted matrix samples before the final evaporation and reconstitution step.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each sample in Set B.
-
Calculate the response ratio for the neat solution (Set A).
-
IS-Normalized MF = (Response Ratio of Set B) / (Response Ratio of Set A)
-
Interpretation: An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable.
Data Presentation
Table 1: Example Matrix Factor Data for Analyte X and this compound in Human Plasma
| Sample Lot | Analyte X Peak Area (Post-Spiked) | IS Peak Area (Post-Spiked) | Analyte X MF | IS MF | IS-Normalized MF |
| Lot 1 | 75,000 | 150,000 | 0.75 | 0.75 | 1.00 |
| Lot 2 | 68,000 | 145,000 | 0.68 | 0.73 | 0.93 |
| Lot 3 | 82,000 | 160,000 | 0.82 | 0.80 | 1.03 |
| Lot 4 | 71,000 | 152,000 | 0.71 | 0.76 | 0.93 |
| Lot 5 | 95,000 | 175,000 | 0.95 | 0.88 | 1.08 |
| Lot 6 | 65,000 | 140,000 | 0.65 | 0.70 | 0.93 |
| Mean | 76,000 | 153,667 | 0.76 | 0.77 | 0.98 |
| %CV | 15.8% | 8.4% | 15.8% | 8.4% | 6.1% |
| Neat Solution | 100,000 | 200,000 |
This table illustrates that while both the analyte and the internal standard experience significant ion suppression (MF < 1), the use of the internal standard effectively normalizes this effect, resulting in an acceptable IS-Normalized MF with low variability.
Visualizations
Caption: Standard experimental workflow for bioanalysis using an internal standard.
Caption: Decision tree for troubleshooting inaccurate QC sample results.
References
Technical Support Center: 2-Hydroxy-2-methylpropiophenone-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydroxy-2-methylpropiophenone-d5 in solution. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is generally stable when stored under recommended conditions.[1][2] It is important to protect solutions from light, as the compound is a photoinitiator and will degrade upon exposure to UV light.[2][3] The non-deuterated form is chemically stable under standard ambient conditions (room temperature).[4]
Q2: What are the primary degradation pathways for this compound?
Q3: Are there any known incompatibilities for this compound in solution?
A3: Yes, this compound is incompatible with strong oxidizing agents.[1][2] Contact with such agents should be avoided to prevent rapid degradation.
Q4: How does deuterium (B1214612) labeling affect the stability of this compound?
A4: Currently, there is a lack of specific studies on the stability of this compound compared to its non-deuterated counterpart. In general, deuterium substitution can sometimes lead to minor changes in reaction rates (kinetic isotope effect), but significant impacts on the overall stability of the molecule under recommended storage conditions are not broadly reported for similar compounds. Users are advised to perform their own stability assessments for their specific application and matrix.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To ensure maximum stability, solutions of this compound should be stored in a cool, dry, and dark place.[1] Use of amber vials or other light-blocking containers is highly recommended. For long-term storage, refrigeration (2-8 °C) may be considered, though users should verify that the compound remains soluble at these temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or inconsistent experimental results over time. | Degradation of this compound in solution. | - Verify Storage Conditions: Ensure the solution is protected from light and stored at the appropriate temperature. - Check for Contaminants: The presence of oxidizing agents can accelerate degradation. - Prepare Fresh Solutions: If the solution has been stored for an extended period or exposed to adverse conditions, it is best to prepare a fresh solution. |
| Appearance of unknown peaks in chromatograms during analysis. | Formation of degradation products. | - Confirm Degradation: Analyze a freshly prepared standard solution to confirm that the new peaks are not present initially. - Investigate Degradation Pathway: The primary degradation products upon light exposure are expected to be related to benzoyl and 2-hydroxy-2-propyl radicals. Consider using a stability-indicating analytical method to track the parent compound and its degradants. |
| Discoloration of the solution. | Potential degradation of the compound. | - Assess Purity: Analyze the solution using a suitable analytical method (e.g., HPLC-UV) to determine the purity of this compound. - Prepare Fresh Solution: Discard the discolored solution and prepare a new one, ensuring proper storage. |
Stability Data
Currently, there is limited publicly available quantitative stability data for this compound in various solutions. Researchers are encouraged to perform their own stability studies based on their specific experimental conditions. The following table can be used as a template to record your findings.
| Solvent | Concentration (mg/mL) | Temperature (°C) | Storage Condition | Time Point | % Recovery | Observations |
| Acetonitrile | ||||||
| Methanol | ||||||
| DMSO | ||||||
| Other |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark for a specified time.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) for a specified duration. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
4. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point compared to an unstressed control.
-
Identify and quantify any major degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary photodegradation pathway of this compound.
References
Technical Support Center: 2-Hydroxy-2-methylpropiophenone-d5 Analysis
Welcome to the technical support center for the analysis of 2-Hydroxy-2-methylpropiophenone-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Irreproducible Results
Question: My quantitative results for the target analyte are inconsistent and inaccurate, even though I'm using a deuterated internal standard (this compound). What are the potential causes?
Answer: Inaccurate and irreproducible results, even with a stable isotope-labeled (SIL) internal standard, often point to differential effects between your analyte and the internal standard. The primary causes include matrix effects and issues with the internal standard itself.
A systematic approach to diagnosing the problem is recommended. The following workflow can help pinpoint the source of the error.
Caption: Troubleshooting workflow for diagnosing inconsistent results.
Issue 2: Matrix Effects
Question: What are matrix effects, and how can I determine if they are affecting my this compound analysis?
Answer: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] Even when using a deuterated internal standard, if it does not perfectly co-elute with the analyte, it can be affected differently by matrix components, leading to inaccurate quantification.[4][5]
The most reliable way to quantify matrix effects is using the post-extraction spike method.[1][6]
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your analyte and this compound (IS) in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from a drug-naive subject), perform your entire sample extraction procedure, and then spike the final extract with the analyte and IS to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with the analyte and IS before the extraction procedure.
-
-
Analyze the Samples: Inject multiple replicates (n=3-6) of each set into the LC-MS/MS system.
-
Calculate the Matrix Effect (%ME): The matrix effect is calculated by comparing the peak area of the analyte in the post-extraction spike (Set B) to the peak area in the neat solution (Set A).
%ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
%ME = 100%: No matrix effect.
-
%ME < 100%: Ion suppression.
-
%ME > 100%: Ion enhancement.
A significant matrix effect is generally considered to be a value that deviates by more than 15% from 100% (i.e., <85% or >115%). You should perform this calculation for both the analyte and the internal standard to check for differential matrix effects.
-
The following table presents hypothetical data from a matrix effect experiment to illustrate the identification of differential effects.
| Sample Set | Analyte Peak Area | IS (d5) Peak Area | Analyte %ME | IS (d5) %ME |
| Set A (Neat) | 550,000 | 600,000 | - | - |
| Set B (Post-Spike) | 385,000 | 570,000 | 70% | 95% |
In this example, the analyte experiences significant ion suppression (70%), while the internal standard is only minimally suppressed (95%). This differential matrix effect would lead to an overestimation of the analyte concentration.
-
Improve Sample Preparation: Enhance your cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE)) to better remove interfering matrix components.[3]
-
Optimize Chromatography: Modify the LC gradient or change the column to improve separation between the analyte and the interfering components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
Issue 3: Chromatographic Separation of Analyte and Internal Standard
Question: I am observing a small, consistent shift in retention time between 2-Hydroxy-2-methylpropiophenone and its d5-labeled internal standard. Why is this happening and is it a problem?
Answer: This phenomenon is known as the chromatographic isotope effect or deuterium (B1214612) isotope effect. The substitution of hydrogen with the heavier deuterium isotope can slightly alter the molecule's physicochemical properties, often leading to earlier elution in reversed-phase chromatography.[4][7]
This becomes a significant problem if the analyte and internal standard elute into a region of changing matrix effects.[5] If one peak experiences strong ion suppression while the other does not, the ratio will be inaccurate.
Caption: Impact of chromatographic shift on matrix effects.
-
Modify Chromatography: Adjust the mobile phase composition, gradient slope, or column temperature to try and achieve better co-elution.[7]
-
Evaluate Different Columns: The degree of separation can be column-dependent. Testing a column with different selectivity may resolve the issue.
-
Consider a ¹³C-labeled Standard: If the problem persists, using an internal standard labeled with Carbon-13 is a potential solution, as ¹³C isotopes are less prone to causing chromatographic shifts.[8]
Issue 4: Purity of the Deuterated Internal Standard
Question: How can I be sure my this compound internal standard is pure and not contributing to the analyte signal?
Answer: The isotopic purity of the deuterated internal standard is critical for accurate quantification.[9] A common issue is the presence of the unlabeled analyte as an impurity in the deuterated standard.[8] This will artificially inflate the analyte response and lead to an overestimation of its concentration, particularly at the lower limit of quantification (LLOQ). High-purity standards (>98%) are recommended.[9]
You can assess the contribution of the internal standard to the analyte signal with a simple experiment.
-
Prepare a Blank Sample: Use a matrix sample that is known to contain no analyte.
-
Spike with Internal Standard: Add the this compound internal standard at the same concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte in this sample should be less than 20% of the response of a true LLOQ sample. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[7]
Caption: Workflow for assessing IS contribution to analyte signal.
Issue 5: Declining or Inconsistent Signal Intensity
Question: My overall signal intensity, including the internal standard, is decreasing over the course of an analytical run. What could be the cause?
Answer: A gradual decrease in signal for both the analyte and internal standard often points to contamination of the mass spectrometer's ion source. Non-volatile matrix components can build up on the ion source components over multiple injections, leading to reduced ionization efficiency and sensitivity. Regular cleaning is essential for maintaining performance.
Disclaimer: This is a general guide. Always consult the specific hardware manual for your mass spectrometer model before performing any maintenance.
-
Safety First: Ensure the instrument is in standby mode, and the ion source has cooled to a safe temperature. Wear appropriate personal protective equipment (PPE), including powder-free gloves.
-
Venting and Removal: Vent the instrument according to the manufacturer's instructions. Carefully remove the ion source cover and the source itself. Take pictures at each step to aid in reassembly.
-
Disassembly: Carefully disassemble the ion source components (e.g., spray shield, capillary cap, end plate) on a clean surface. Keep track of all screws and small parts.
-
Cleaning:
-
Sonciate the metal parts in a sequence of solvents. A common sequence is:
-
50:50 Methanol (B129727):Water (15 minutes)
-
Methanol (15 minutes)
-
Acetonitrile or Isopropanol (15 minutes)
-
-
Use clean beakers for each solvent. Do not sonicate ceramic or plastic parts unless specified by the manufacturer.
-
For stubborn deposits, gently use a cotton swab soaked in methanol or a very fine abrasive paper (e.g., 4000 grit) on non-critical surfaces as recommended by the manufacturer.
-
-
Drying and Reassembly: Ensure all parts are completely dry before reassembly. A flow of nitrogen gas can be used to speed up the process. Carefully reassemble the source, referencing your photos or the manual.
-
Installation and Pump Down: Re-install the ion source, close the instrument, and pump down the system. Allow the vacuum to stabilize (often overnight) before running performance checks and calibrations.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting Poor Recovery of 2-Hydroxy-2-methylpropiophenone-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor recovery of 2-Hydroxy-2-methylpropiophenone-d5, a deuterated internal standard.
Troubleshooting Guides and FAQs
Q1: What are the primary reasons for the low recovery of this compound?
Poor recovery of a deuterated internal standard like this compound can be attributed to several factors throughout the analytical workflow. The most common issues include:
-
Suboptimal Extraction pH: The pH of the sample can influence the ionization state of the analyte and internal standard, affecting their solubility in the extraction solvent.
-
Inappropriate Extraction Solvent: The polarity of the extraction solvent must be well-matched with the analyte and internal standard to ensure efficient partitioning from the sample matrix.
-
Matrix Effects: Components in complex biological matrices (e.g., plasma, urine) can interfere with the extraction process or cause ion suppression/enhancement during mass spectrometry analysis.[1]
-
Incomplete Phase Separation: During liquid-liquid extraction, incomplete separation of the aqueous and organic layers can lead to the loss of the internal standard.
-
Analyte Degradation: The stability of the internal standard under the chosen extraction and storage conditions can impact recovery.
-
Errors in the Evaporation and Reconstitution Steps: Loss of the analyte can occur if the evaporation to dryness is too harsh (e.g., high temperature) or if the reconstitution solvent is not appropriate.
Q2: How can I optimize the liquid-liquid extraction (LLE) protocol to improve recovery?
Optimizing your LLE protocol is a critical step for improving recovery. Consider the following adjustments:
-
Solvent Selection: Ensure the chosen organic solvent has a similar polarity to this compound. For polar analytes, a more polar extraction solvent is generally required.[2]
-
Solvent-to-Sample Ratio: Increasing the ratio of the organic extraction solvent to the aqueous sample can enhance recovery. A ratio of 7:1 is often considered a good starting point for optimization.[2]
-
"Salting Out" Effect: Adding a salt (e.g., sodium sulfate (B86663) at 3–5 M) to the aqueous sample can decrease the solubility of the analyte and internal standard in the aqueous phase, driving them into the organic phase and improving recovery.[2][3]
-
Back Extraction: To increase the specificity of the extraction, a back extraction can be performed. After the initial extraction into the organic phase, the internal standard can be re-extracted into a fresh aqueous phase with an adjusted pH, leaving neutral interferences behind.[2]
Q3: When should I consider using solid-phase extraction (SPE) instead of LLE?
Solid-phase extraction can be a valuable alternative to LLE, particularly for complex sample matrices. SPE can offer:
-
Higher Selectivity: By choosing the appropriate sorbent, you can achieve a more specific extraction of your analyte and internal standard, resulting in a cleaner sample.[4]
-
Reduced Solvent Consumption: SPE typically uses smaller volumes of organic solvents compared to LLE.
-
Automation Potential: SPE procedures can be more easily automated, which is beneficial for high-throughput laboratories.
For acidic compounds, a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms can be particularly effective.[5]
Data Presentation
The following table provides illustrative recovery data for this compound based on different extraction methods. These values are intended as a general guide for method development.
| Extraction Method | Sample Matrix | Extraction Solvent/SPE Sorbent | Expected Recovery (%) |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Methyl Tert-Butyl Ether (MTBE) | 80 - 90 |
| Liquid-Liquid Extraction (LLE) with "Salting Out" | Human Plasma | Ethyl Acetate with Na2SO4 | 85 - 95 |
| Solid-Phase Extraction (SPE) | Human Urine | Mixed-Mode Polymeric Sorbent | > 90 |
Note: The expected recovery rates are illustrative and can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Protocol for Extraction of an Acidic Analyte from Human Plasma using this compound
This protocol is adapted from established methods for the analysis of acidic drugs, such as THC-COOH, in plasma.[6][7]
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of a 100 ng/mL working solution of this compound in methanol.
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 1 mL of cold acetonitrile (B52724) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Carefully transfer the supernatant to a new glass tube.
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor internal standard recovery.
Caption: An experimental workflow for sample preparation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. interchim.fr [interchim.fr]
- 5. mz-at.de [mz-at.de]
- 6. Simple Method for the Determination of THC and THC-COOH in Human Postmortem Blood Samples by Gas Chromatography—Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Minimizing ion suppression with 2-Hydroxy-2-methylpropiophenone-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 2-Hydroxy-2-methylpropiophenone-d5, particularly in minimizing ion suppression in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
2-Hydroxy-2-methylpropiophenone is a photoinitiator used in UV-curable systems for applications in coatings, inks, adhesives, and dental materials.[1][2] Its deuterated form, this compound, is primarily used as an internal standard in quantitative mass spectrometry (MS) analysis. The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the non-labeled form, while ideally exhibiting similar chromatographic behavior and ionization efficiency.
Q2: I am observing low and inconsistent signal for this compound. Could this be due to ion suppression?
Yes, low and inconsistent signals for an internal standard like this compound are classic indicators of ion suppression.[3] Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal intensity.[4]
Q3: Why is my deuterated internal standard, this compound, experiencing ion suppression?
While stable isotope-labeled internal standards are designed to compensate for matrix effects, they are not entirely immune to ion suppression.[3] If there's a slight chromatographic separation between the deuterated and non-deuterated forms, they might be affected differently by co-eluting matrix components. Additionally, high concentrations of the internal standard itself can contribute to ionization competition.[3][5]
Q4: What are the common sources of ion suppression when analyzing samples containing this compound?
Common sources of ion suppression include:
-
Endogenous matrix components: Phospholipids, salts, and metabolites from biological samples like plasma or urine.[3]
-
Exogenous compounds: Dosing vehicles, co-administered drugs, or contaminants from sample collection and preparation materials.[3]
-
Formulation agents: Excipients such as polysorbates used in drug formulations can cause significant ion suppression.[6]
-
Mobile phase additives: Certain additives can suppress the ionization of the analyte.
Troubleshooting Guide: Minimizing Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression affecting this compound.
Step 1: Confirming Ion Suppression
The initial step is to determine if the observed signal issues are indeed due to ion suppression.
Experimental Protocol: Post-Column Infusion
This experiment helps identify regions in the chromatogram where ion suppression occurs.
-
System Setup:
-
Prepare a solution of this compound in a suitable solvent at a concentration that provides a stable and moderate signal.
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Connect the syringe pump outlet to a T-connector placed between the LC column outlet and the mass spectrometer inlet.
-
-
Procedure:
-
Begin the LC mobile phase flow with your analytical gradient.
-
Start the infusion of the this compound solution.
-
Monitor the signal of this compound until a stable baseline is achieved.
-
Inject a blank matrix extract (a sample prepared without the analyte or internal standard).
-
-
Interpretation:
-
A significant and reproducible drop in the baseline signal during the chromatographic run indicates a region of ion suppression.[3]
-
A significant increase in the baseline signal indicates ion enhancement.
-
Caption: Post-column infusion experimental setup.
Step 2: Identifying the Source of Ion Suppression
Once ion suppression is confirmed, the next step is to pinpoint its source. The most common cause is co-elution of matrix components with this compound.
Step 3: Mitigation Strategies
Several strategies can be employed to minimize or eliminate ion suppression. These can be categorized into sample preparation, chromatographic optimization, and mass spectrometer source parameter adjustments.
Troubleshooting Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of HMPP and HMPP-d5
Welcome to the technical support center for ensuring the complete chromatographic resolution of HMPP and its deuterated internal standard, HMPP-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal separation during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is complete chromatographic resolution between my analyte (HMPP) and its deuterated internal standard (HMPP-d5) important?
While deuterated internal standards are designed to co-elute with the analyte to effectively compensate for matrix effects and variations in instrument response, achieving baseline separation can be crucial in specific situations.[1][2] For instance, if there is any concern about the isotopic purity of the internal standard, or if the unlabeled analyte is present as an impurity in the deuterated standard, co-elution could lead to an overestimation of the analyte's concentration.[1] Furthermore, slight differences in chromatographic behavior between the analyte and its deuterated counterpart can sometimes occur, and ensuring complete separation allows for accurate integration of each peak.
Q2: What are the primary factors that influence the chromatographic resolution of HMPP and HMPP-d5?
The resolution of HMPP and HMPP-d5 is influenced by a combination of factors related to the stationary phase, mobile phase, and other chromatographic conditions.[3][4][5] Key factors include:
-
Column Chemistry: The type of stationary phase (e.g., C18, Phenyl-Hexyl) and its properties (particle size, pore size) play a significant role in the separation mechanism.[6][7]
-
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer, the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol), and the pH of the mobile phase can dramatically affect selectivity.[8][9][10][11][12]
-
Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby affecting retention and resolution.[13]
-
Flow Rate: The flow rate of the mobile phase impacts the time analytes spend interacting with the stationary phase and can affect peak broadening.[10]
Q3: Can the position of the deuterium (B1214612) label in HMPP-d5 affect its chromatographic behavior?
Yes, the position of deuterium labeling can sometimes lead to slight differences in the physicochemical properties of the molecule compared to the unlabeled analyte. This phenomenon, known as the "isotope effect," can result in small shifts in retention time.[8] For optimal performance, deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent.[1]
Troubleshooting Guides
Issue 1: Poor or No Resolution Between HMPP and HMPP-d5 Peaks
If you are observing significant peak overlap or complete co-elution of HMPP and HMPP-d5, follow this troubleshooting workflow:
Detailed Steps:
-
Modify Mobile Phase Composition: Start by making small, systematic changes to the ratio of your organic solvent and aqueous buffer. A slight decrease in the organic solvent percentage can sometimes increase retention and improve separation.[10]
-
Evaluate Different Organic Modifiers: If you are using acetonitrile, try substituting it with methanol (B129727), or vice versa. The different solvent properties can alter the selectivity of the separation.[8]
-
Adjust Mobile Phase pH: The ionization state of HMPP can be influenced by the mobile phase pH, which in turn affects its retention.[11] Experiment with adjusting the pH slightly (e.g., ± 0.2 pH units) to see if it improves resolution. Ensure the chosen pH is within the stable range for your column.
-
Optimize Column Temperature: Lowering the column temperature can sometimes enhance separation by increasing the interaction with the stationary phase. Conversely, a higher temperature might be beneficial in other cases.[13] Test a range of temperatures (e.g., 25°C, 30°C, 40°C).
-
Test a Different Column Chemistry: If mobile phase and temperature optimization do not yield the desired resolution, consider trying a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.[7]
Issue 2: Peak Tailing or Asymmetrical Peak Shapes
Poor peak shape can compromise resolution and the accuracy of integration.
Detailed Steps:
-
Check for Column Contamination or Voids: Column contamination can lead to active sites that cause peak tailing. Try flushing the column with a strong solvent. If the problem persists, a void at the head of the column might be the issue, which could necessitate column replacement. Using a guard column can help prevent this.[14]
-
Ensure Proper Sample Solvent: The sample should ideally be dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[15] Injecting a sample in a strong solvent can lead to peak distortion.
-
Adjust Mobile Phase pH: If HMPP has acidic or basic functional groups, operating at a pH that ensures it is in a single ionic state can significantly improve peak shape.[11]
-
Consider Additives: In some cases, adding a small amount of a competing agent to the mobile phase, such as a chelator like EDTA, can help to mask active sites in the system and improve peak symmetry.[10]
Data Presentation: Impact of Chromatographic Parameters on Resolution
The following tables summarize hypothetical quantitative data illustrating how different experimental parameters can affect the resolution of HMPP and HMPP-d5.
Table 1: Effect of Organic Modifier on Resolution
| Organic Modifier | Retention Time HMPP (min) | Retention Time HMPP-d5 (min) | Resolution (Rs) |
| Acetonitrile | 5.21 | 5.25 | 0.8 |
| Methanol | 6.83 | 6.95 | 1.6 |
Table 2: Effect of Mobile Phase pH on Resolution
| Mobile Phase pH | Retention Time HMPP (min) | Retention Time HMPP-d5 (min) | Resolution (Rs) |
| 3.0 | 4.88 | 4.91 | 0.7 |
| 3.5 | 5.15 | 5.22 | 1.2 |
| 4.0 | 5.42 | 5.51 | 1.8 |
Table 3: Effect of Column Temperature on Resolution
| Temperature (°C) | Retention Time HMPP (min) | Retention Time HMPP-d5 (min) | Resolution (Rs) |
| 40 | 4.95 | 4.99 | 0.9 |
| 30 | 5.42 | 5.51 | 1.8 |
| 25 | 5.98 | 6.10 | 2.1 |
Experimental Protocols
Protocol 1: Method Development for HMPP and HMPP-d5 Resolution
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Initial Gradient: 10-90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Initial Analysis:
-
Inject a solution containing both HMPP and HMPP-d5.
-
Evaluate the initial chromatogram for retention time and resolution.
-
-
Optimization of Organic Modifier:
-
If resolution is poor, replace Acetonitrile with Methanol as Mobile Phase B and repeat the analysis.
-
Compare the chromatograms to determine which organic modifier provides better selectivity.
-
-
Optimization of Mobile Phase pH:
-
Prepare mobile phase A with different pH values (e.g., using different buffers like ammonium (B1175870) acetate) within the column's stable range.
-
Analyze the sample with each mobile phase to find the optimal pH for resolution.
-
-
Optimization of Temperature:
-
Using the best mobile phase combination, vary the column temperature (e.g., 25°C, 30°C, 40°C) to fine-tune the separation.
-
-
Final Method Validation:
-
Once satisfactory resolution is achieved, validate the method for robustness by making small, deliberate changes to the optimized parameters.
-
Protocol 2: Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of HMPP and HMPP-d5 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the HMPP stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of HMPP-d5 at a concentration that provides a strong signal in the mass spectrometer.
-
Sample Spiking: Add a consistent volume of the HMPP-d5 internal standard spiking solution to all calibration standards, quality control samples, and unknown samples.
-
Final Dilution: Dilute the spiked samples with the initial mobile phase to ensure compatibility with the chromatographic system.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The impact of silica gel pore and particle sizes on HPLC column efficiency and resolution for an immobilized, cyclodextrin-based, chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cps.it [cps.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. longdom.org [longdom.org]
- 13. diva-portal.org [diva-portal.org]
- 14. lcms.cz [lcms.cz]
- 15. halocolumns.com [halocolumns.com]
Validation & Comparative
The Gold Standard in Photoinitiator Analysis: A Comparative Guide to Analytical Method Validation Using 2-Hydroxy-2-methylpropiophenone-d5
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within the pharmaceutical and food safety sectors, the accuracy and reliability of quantitative methods are paramount. The photoinitiator 2-Hydroxy-2-methylpropiophenone is a crucial component in UV-cured inks and coatings, commonly used in food packaging. Its potential to migrate into foodstuffs necessitates robust and validated analytical methods for its detection and quantification. The use of a stable isotope-labeled internal standard, such as 2-Hydroxy-2-methylpropiophenone-d5, is considered the gold standard for achieving the highest accuracy and precision in such analyses.
This guide provides an objective comparison of analytical method validation performance when utilizing this compound as an internal standard versus other common approaches. We will delve into the supporting experimental data that underscores the superiority of the isotope dilution technique and provide detailed methodologies for key experiments.
The Power of Isotope Dilution: A Performance Comparison
The core advantage of using a deuterated internal standard like this compound lies in its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection.[1] Because it is chemically identical to the non-labeled analyte, it compensates for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise results.
While specific validation data for methods exclusively using this compound is not extensively published in readily available literature, we can draw parallels from the well-documented use of other deuterated internal standards in similar applications, such as the analysis of other photoinitiators like 2-isopropylthioxanthone (B132848) (ITX).
Table 1: Comparison of Internal Standard Strategies for Photoinitiator Analysis
| Validation Parameter | Method using this compound (Expected Performance) | Method using a Structural Analog Internal Standard (e.g., Benzophenone-d10) | Method without Internal Standard (External Standard Calibration) |
| Accuracy (Recovery) | 95-105% | 80-110% | Highly variable, susceptible to matrix effects |
| Precision (RSD) | < 5% | < 15% | > 15%, often higher in complex matrices |
| **Linearity (R²) ** | > 0.999 | > 0.995 | > 0.99, but can be affected by matrix |
| Limit of Quantification (LOQ) | Lower LOQs achievable due to reduced noise and interference | Moderate LOQs | Higher LOQs due to matrix interference |
| Robustness | High | Moderate | Low |
This table is a representation of expected performance based on established principles of isotope dilution mass spectrometry and data from similar validated methods.
The expected superior performance of this compound is rooted in its co-elution with the target analyte and identical behavior during ionization, which a structural analog or an external standard method cannot fully replicate.
Experimental Protocols: A Blueprint for Validation
To achieve the performance metrics outlined above, a rigorous validation of the analytical method is essential. Below are detailed methodologies for key validation experiments, adaptable for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) systems.
Experimental Workflow for Method Validation
Caption: A typical workflow for the validation of an analytical method using an internal standard.
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally identify and quantify the analyte in the presence of other components in the sample matrix.
Methodology:
-
Analyze blank matrix samples (e.g., food simulant, packaging extract) to assess for interfering peaks at the retention time and mass transition of 2-Hydroxy-2-methylpropiophenone and its deuterated internal standard.
-
Analyze blank matrix samples spiked with the analyte and the internal standard to ensure no co-eluting interferences affect the signal.
-
Analyze samples containing potentially interfering substances (e.g., other photoinitiators, plasticizers) to confirm the absence of signal interference.
Linearity and Range
Objective: To establish the concentration range over which the instrument response is directly proportional to the analyte concentration.
Methodology:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of 2-Hydroxy-2-methylpropiophenone, covering the expected range of concentrations in real samples. A minimum of five concentration levels is recommended.
-
Add a constant, known concentration of this compound to each calibration standard.
-
Analyze the calibration standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), which should ideally be ≥ 0.999.
Accuracy and Precision
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, independent of the calibration standards.
-
Spike each QC sample with the internal standard.
-
Analyze multiple replicates (e.g., n=5) of each QC level on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).
-
Accuracy is calculated as the percentage of the measured concentration to the nominal concentration. The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
-
Precision is expressed as the Relative Standard Deviation (RSD) of the replicate measurements. The RSD should not exceed 15% (20% at the LLOQ).
Table 2: Example of Accuracy and Precision Data for a Validated LC-MS/MS Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15) | ||
| Mean Conc. (ng/mL) ± SD | Accuracy (%) | Precision (RSD %) | Mean Conc. (ng/mL) ± SD | ||
| LLOQ | 1.0 | 1.05 ± 0.09 | 105.0 | 8.6 | 1.08 ± 0.12 |
| Low | 2.5 | 2.45 ± 0.15 | 98.0 | 6.1 | 2.55 ± 0.18 |
| Medium | 25 | 26.0 ± 1.3 | 104.0 | 5.0 | 24.7 ± 1.5 |
| High | 75 | 73.5 ± 3.0 | 98.0 | 4.1 | 76.5 ± 3.8 |
This is illustrative data based on typical acceptance criteria for bioanalytical method validation.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Methodology:
-
LOD: Determined by analyzing a series of low-concentration samples and is typically defined as the concentration that produces a signal-to-noise ratio of 3:1.
-
LOQ: The lowest concentration on the calibration curve that can be measured with acceptable precision (RSD ≤ 20%) and accuracy (within 80-120% of the nominal value).
Stability
Objective: To evaluate the stability of the analyte and internal standard in the sample matrix under different storage and processing conditions.
Methodology:
-
Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for an extended period.
-
Post-Preparative Stability: Analyze processed samples that have been stored in the autosampler for a certain duration.
Signaling Pathway of Photoinitiation and a Logical Relationship for Method Selection
While 2-Hydroxy-2-methylpropiophenone is involved in a chemical reaction rather than a biological signaling pathway, we can visualize the photoinitiation process and the logical flow for selecting an appropriate analytical method.
Caption: The process of UV-induced photoinitiation and a decision tree for analytical method selection.
Conclusion
The validation of analytical methods is a critical step in ensuring the reliability of data for regulatory submission and product safety assessment. The use of this compound as an internal standard in the quantification of its non-labeled counterpart offers significant advantages in terms of accuracy, precision, and robustness, particularly in complex matrices. While the initial investment in a deuterated standard may be higher, the long-term benefits of generating high-quality, defensible data are invaluable for researchers, scientists, and drug development professionals. The detailed experimental protocols provided in this guide serve as a comprehensive framework for the successful validation of such advanced analytical methods.
References
Unraveling the Photolysis of 2-Hydroxy-2-methylpropiophenone: A Comparative Guide on its Kinetic Isotope Effect
For researchers, scientists, and professionals in drug development, a deep understanding of the photochemical behavior of initiators is paramount for optimizing light-driven chemical processes. This guide provides a comprehensive comparison of the kinetic isotope effect (KIE) associated with the photolysis of 2-Hydroxy-2-methylpropiophenone, a widely used Type I photoinitiator. By examining experimental data and methodologies, this document aims to offer valuable insights into the reaction mechanism and performance of this compound against relevant alternatives.
2-Hydroxy-2-methylpropiophenone, commercially known as Darocur 1173, is a highly efficient photoinitiator that, upon absorption of ultraviolet (UV) light, undergoes a Norrish Type I cleavage. This unimolecular reaction involves the homolytic scission of the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon atom (α-scission), generating a benzoyl radical and a 2-hydroxy-2-propyl radical. These resulting free radicals are the primary species that initiate polymerization in a wide array of applications, from dental resins to industrial coatings.
The rate of this critical α-cleavage step can be subtly influenced by isotopic substitution, a phenomenon known as the kinetic isotope effect. The KIE is a powerful tool for elucidating reaction mechanisms, as it provides information about the transition state of the rate-determining step. In the context of 2-Hydroxy-2-methylpropiophenone photolysis, investigating the deuterium (B1214612) KIE, where hydrogen atoms are replaced by deuterium, can reveal the extent to which C-H bond vibrations influence the α-cleavage process.
Comparative Analysis of Kinetic Isotope Effects
While specific experimental data on the kinetic isotope effect for the photolysis of 2-Hydroxy-2-methylpropiophenone is not extensively documented in publicly available literature, we can draw valuable comparisons from studies on analogous acetophenone (B1666503) derivatives that also undergo Norrish Type I reactions. Research on the photochemistry of ketones has shown that α-deuterium substitution can lead to a secondary kinetic isotope effect (SKIE).
Unlike a primary KIE, where the bond to the isotope is broken in the rate-determining step, a secondary KIE arises from changes in the vibrational frequencies at the transition state relative to the ground state, even though the bond to the isotope is not cleaved. For the α-cleavage of ketones, the transition state involves a change in hybridization at the α-carbon from sp³ to a more sp²-like character in the forming radical. This change in geometry and vibrational modes is sensitive to isotopic substitution at the α-position.
The following table summarizes hypothetical yet mechanistically plausible KIE data for the photolysis of 2-Hydroxy-2-methylpropiophenone, benchmarked against other common photoinitiators. It is important to note that these values are illustrative and intended to provide a framework for comparison based on established principles of physical organic chemistry.
| Photoinitiator | Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |
| 2-Hydroxy-2-methylpropiophenone | Type I (α-cleavage) | α-deuterium (on methyl groups) | > 1 (Normal SKIE) | The C-H bonds at the α-position are involved in the transition state of the α-cleavage, suggesting a change in hybridization and a loosening of these bonds. |
| Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone) | Type I (α-cleavage) | α-deuterium (on cyclohexyl ring) | > 1 (Normal SKIE) | Similar to 2-Hydroxy-2-methylpropiophenone, the α C-H bonds influence the stability of the radical-forming transition state. |
| Benzophenone/Tertiary Amine | Type II (H-abstraction) | Deuterium on amine | > 1 (Primary KIE) | The rate-determining step is the hydrogen abstraction from the co-initiator, leading to a significant primary kinetic isotope effect. |
Experimental Protocols
The determination of the kinetic isotope effect in photochemical reactions requires careful experimental design and precise analytical techniques. A general protocol for measuring the secondary deuterium KIE for the photolysis of a ketone like 2-Hydroxy-2-methylpropiophenone is outlined below.
General Experimental Protocol for Determining the Secondary Deuterium KIE of Photolysis
1. Synthesis of Isotopically Labeled Compound:
-
Synthesize the deuterated analogue of 2-Hydroxy-2-methylpropiophenone, specifically with deuterium atoms replacing the hydrogen atoms on the two methyl groups (2-Hydroxy-2-(methyl-d3)-propiophenone-d3).
-
Confirm the isotopic purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2. Sample Preparation:
-
Prepare solutions of both the non-deuterated (light) and deuterated (heavy) 2-Hydroxy-2-methylpropiophenone in a suitable, photochemically inert solvent (e.g., acetonitrile (B52724) or tert-butanol) at identical concentrations.
-
The concentration should be optimized to ensure sufficient UV absorbance and to allow for accurate monitoring of the decay of the starting material.
3. Photolysis:
-
Irradiate the solutions in parallel using a stable light source with a wavelength appropriate for the absorption maximum of 2-Hydroxy-2-methylpropiophenone (typically around 245 nm). A medium-pressure mercury lamp with appropriate filters or a specific wavelength LED can be used.
-
Maintain a constant temperature throughout the experiment using a thermostatted sample holder.
-
To ensure uniform irradiation, use a rotating "merry-go-round" reactor or a well-stirred cuvette.
4. Reaction Monitoring:
-
At specific time intervals, withdraw aliquots from both the "light" and "heavy" reaction mixtures.
-
Analyze the concentration of the remaining 2-Hydroxy-2-methylpropiophenone in each aliquot. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and accurate method for this purpose. Gas Chromatography (GC) can also be employed.
5. Data Analysis:
-
Plot the natural logarithm of the concentration of the photoinitiator versus time for both the light and heavy isotopes.
-
The slope of these plots will yield the pseudo-first-order rate constants for the photolysis of the light (kH) and heavy (kD) compounds.
-
The kinetic isotope effect is then calculated as the ratio of these rate constants: KIE = kH / kD.
Mechanistic Insights from KIE Studies
The observation of a normal secondary KIE (kH/kD > 1) in the photolysis of 2-Hydroxy-2-methylpropiophenone would provide strong evidence that the vibrational modes of the α-C-H bonds are altered in the transition state of the Norrish Type I cleavage. This is consistent with a model where the α-carbon undergoes rehybridization from a tetrahedral sp³ geometry in the ground state to a more planar sp²-like geometry in the transition state leading to the radical products. The out-of-plane bending vibrations of the α-C-H bonds are of lower frequency in the sp²-like transition state compared to the sp³ ground state. This difference in zero-point energy between the C-H and C-D bonds is smaller in the transition state than in the ground state, leading to a lower activation energy for the protonated compound and thus a faster reaction rate (a normal KIE).
Visualizing the Photolysis and Experimental Workflow
To further clarify the processes described, the following diagrams illustrate the photolysis pathway of 2-Hydroxy-2-methylpropiophenone and the general experimental workflow for determining its kinetic isotope effect.
Caption: Photochemical pathway of 2-Hydroxy-2-methylpropiophenone.
Caption: Workflow for Kinetic Isotope Effect Measurement.
A Comparative Guide to 2-Hydroxy-2-methylpropiophenone-d5 and Other Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 2-Hydroxy-2-methylpropiophenone-d5, a deuterated internal standard, with other common types of internal standards. The information presented herein is supported by established analytical principles and data from various studies, aimed at assisting researchers in selecting the optimal internal standard for their specific applications.
The Critical Role of Internal Standards
Internal standards are essential in analytical workflows to correct for the variability inherent in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, ensuring that it is affected by experimental variations in the same manner. This co-behavior allows for accurate normalization of the analyte's signal, leading to more precise and reliable quantification.
Comparison of Internal Standard Types
The choice of an internal standard significantly impacts the quality of quantitative data. The following table summarizes the performance characteristics of different types of internal standards, with a focus on their application in the analysis of small organic molecules like photoinitiators.
| Performance Parameter | This compound (Deuterated IS) | Structural Analogue IS (e.g., another benzophenone (B1666685) derivative) | Non-Isotopic, Co-eluting IS |
| Co-elution with Analyte | Nearly identical retention time to the non-deuterated analyte. | Retention time may differ, leading to differential matrix effects. | Designed to co-elute, but may not have identical physicochemical properties. |
| Ionization Efficiency | Almost identical to the analyte, providing excellent correction for ion suppression or enhancement. | Can have significantly different ionization efficiency, leading to poor compensation for matrix effects. | Ionization efficiency may not perfectly match the analyte. |
| Extraction Recovery | Tracks the analyte's recovery throughout the sample preparation process with high fidelity. | Differences in polarity and other properties can lead to variable extraction recovery compared to the analyte. | May have different extraction behavior, leading to inaccurate correction. |
| Matrix Effect Compensation | Considered the "gold standard" for matrix effect compensation due to near-identical behavior with the analyte.[1] | Prone to inaccurate quantification as it may not experience the same degree of matrix effects as the analyte. | Offers some correction but is generally less effective than a deuterated standard. |
| Accuracy and Precision | Provides the highest level of accuracy and precision in quantitative bioanalysis. | Can lead to compromised accuracy and precision. | Generally provides lower accuracy and precision compared to deuterated standards. |
| Availability and Cost | Can be more expensive and may require custom synthesis. | Often more readily available and less expensive. | Availability and cost are variable. |
Experimental Protocol: Quantification of 2-Hydroxy-2-methylpropiophenone in a Complex Matrix using LC-MS/MS
This section details a representative experimental protocol for the quantitative analysis of 2-Hydroxy-2-methylpropiophenone (the analyte) in a complex matrix, such as food packaging simulant or a biological sample, using this compound as the internal standard.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for the analysis of analytes in complex matrices.
-
Sample Extraction:
-
To 10 mL of a homogenized sample (e.g., milk, juice), add 10 mL of acetonitrile (B52724).
-
Add a known amount of this compound solution (internal standard).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Add d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
2-Hydroxy-2-methylpropiophenone: Precursor ion (e.g., m/z 165.1 [M+H]⁺) → Product ion (e.g., m/z 105.1).
-
This compound: Precursor ion (e.g., m/z 170.1 [M+H]⁺) → Product ion (e.g., m/z 110.1).
-
-
Collision energy and other MS parameters should be optimized for maximum sensitivity.
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard for all samples, calibration standards, and quality controls.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Comparison
The following diagrams illustrate the analytical workflow and the logical relationship in the comparison of internal standards.
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship in the selection of an internal standard for quantitative analysis.
Conclusion
The selection of an appropriate internal standard is a critical decision in quantitative analysis that directly influences the reliability of the results. Deuterated internal standards, such as this compound, are widely regarded as the gold standard, particularly in LC-MS applications. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for experimental variability and matrix effects, leading to the highest levels of accuracy and precision. While structural analogues and other types of internal standards may be more readily available or less expensive, their use can introduce a greater degree of uncertainty into the final results. Therefore, for robust and defensible quantitative data, the use of a deuterated internal standard is strongly recommended whenever feasible.
References
A Comparative Guide to Internal Standards in Quantitative Bioanalysis: Spotlight on 2-Hydroxy-2-methylpropiophenone-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of the analytical method. This guide provides a comparative overview of the performance of different types of internal standards, with a focus on the application of 2-Hydroxy-2-methylpropiophenone-d5. We present experimental data from validated bioanalytical methods for the anesthetic drug ropivacaine (B1680718), comparing a stable isotope-labeled (SIL) internal standard (Ropivacaine-d7), a structurally unrelated internal standard (Diazepam-d5), and a hypothetical dataset for a structurally similar, non-labeled internal standard, represented by this compound, to illustrate its expected performance characteristics.
The Role of Internal Standards in LC-MS/MS Assays
Internal standards are compounds of known concentration added to samples, calibrators, and quality controls (QCs) to correct for variability during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for matrix effects and improving data quality.
Comparative Performance of Internal Standards for Ropivacaine Analysis
To illustrate the impact of internal standard selection, we compare validation data from LC-MS/MS methods for the quantification of ropivacaine in human plasma using different internal standards.
Data Presentation: Accuracy and Precision
The accuracy and precision of an analytical method are critical indicators of its performance. Accuracy reflects the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results.
Table 1: Intra-day and Inter-day Accuracy and Precision for Ropivacaine Quantification
| Internal Standard | QC Level | Concentration (ng/mL) | Intra-day Accuracy (%)[1] | Intra-day Precision (%RSD)[1] | Inter-day Accuracy (%)[1] | Inter-day Precision (%RSD)[1] |
| Ropivacaine-d7 (SIL IS) | LLOQ | 0.5 | 98.6 | 6.2 | 99.2 | 7.5 |
| Low | 1.5 | 101.3 | 4.8 | 100.8 | 5.9 | |
| Medium | 150 | 99.7 | 3.1 | 100.1 | 4.2 | |
| High | 2500 | 100.5 | 2.5 | 100.3 | 3.7 | |
| Diazepam-d5 (B593411) (Structurally Unrelated IS) | LLOQ | 0.2 | 107.0 | 10.5 | 105.0 | 6.8 |
| Low | 0.6 | 98.3 | 8.2 | 99.5 | 5.1 | |
| Medium | 80 | 95.5 | 6.5 | 97.0 | 4.3 | |
| High | 1600 | 93.8 | 5.1 | 94.5 | 3.9 | |
| This compound (Hypothetical Structurally Similar IS) | LLOQ | 1.0 | 105.0 | 9.5 | 103.0 | 11.2 |
| Low | 3.0 | 102.5 | 7.8 | 101.5 | 8.9 | |
| Medium | 200 | 98.0 | 5.2 | 99.0 | 6.5 | |
| High | 1500 | 96.5 | 4.1 | 97.5 | 5.3 |
Data for Ropivacaine-d7 and Diazepam-d5 are adapted from published literature. Data for this compound is a representative hypothetical dataset.
Data Presentation: Recovery and Matrix Effect
Recovery assesses the efficiency of the extraction procedure, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte and internal standard.
Table 2: Recovery and Matrix Effect for Ropivacaine Quantification
| Internal Standard | QC Level | Analyte Recovery (%)[1] | IS Recovery (%) | Matrix Effect (%)[1] | IS-Normalized Matrix Effect (%) |
| Ropivacaine-d7 (SIL IS) | Low | 85.2 | 86.1 | 95.3 | 99.0 |
| High | 86.5 | 87.0 | 96.8 | 99.4 | |
| Diazepam-d5 (Structurally Unrelated IS) | Low | 81.5 | 75.3 | 89.2 | 108.2 |
| High | 83.2 | 76.8 | 91.5 | 106.1 | |
| This compound (Hypothetical Structurally Similar IS) | Low | 88.1 | 90.5 | 92.3 | 97.6 |
| High | 89.5 | 91.2 | 94.6 | 98.2 |
Data for Ropivacaine-d7 and Diazepam-d5 are adapted from published literature. Data for this compound is a representative hypothetical dataset.
Experimental Protocols
LC-MS/MS Method for Ropivacaine Quantification using Ropivacaine-d7
-
Sample Preparation: A protein precipitation method is employed. To 100 µL of plasma, 20 µL of ropivacaine-d7 internal standard solution (500 ng/mL) and 300 µL of acetonitrile (B52724) are added. The mixture is vortexed and centrifuged. The supernatant is then injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 80% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive mode
-
MRM Transitions:
-
Ropivacaine: 275.2 -> 126.1
-
Ropivacaine-d7: 282.2 -> 126.1
-
-
LC-MS/MS Method for Ropivacaine Quantification using Diazepam-d5
-
Sample Preparation: Liquid-liquid extraction is performed. To 200 µL of plasma, 50 µL of diazepam-d5 internal standard solution (100 ng/mL) and 1 mL of methyl tert-butyl ether are added. The mixture is vortexed and centrifuged. The organic layer is evaporated to dryness and reconstituted in 100 µL of mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 3.0 x 100 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium formate, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Isocratic: 60% B
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometric Conditions:
Visualizing the Workflow
The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using an internal standard.
Caption: Workflow of a quantitative bioanalytical assay using an internal standard.
Discussion
The presented data highlights the advantages of using a stable isotope-labeled internal standard like Ropivacaine-d7. The accuracy and precision are consistently high across all QC levels, and the IS-normalized matrix effect is close to 100%, indicating excellent compensation for matrix-induced signal suppression or enhancement.
A structurally unrelated internal standard such as Diazepam-d5 can also provide acceptable results, as demonstrated by the validation data. However, there can be slight differences in extraction recovery and response to matrix effects, which may lead to slightly lower accuracy and precision compared to a SIL IS.
While a specific dataset for this compound in a ropivacaine assay was not available in the reviewed literature, the hypothetical data illustrates the expected performance of a well-chosen, structurally similar, non-labeled internal standard. Such an internal standard is expected to have similar chromatographic behavior and extraction efficiency to the analyte, leading to good accuracy and precision, though potentially not as robust as a SIL IS in compensating for matrix effects.
Conclusion
The selection of an internal standard is a critical step in the development of a robust and reliable quantitative bioanalytical method. Stable isotope-labeled internal standards are considered the gold standard due to their ability to effectively compensate for various sources of error, leading to the highest accuracy and precision. When a SIL IS is not available, a structurally similar compound like this compound can be a suitable alternative, provided that the method is thoroughly validated to demonstrate its performance. Structurally unrelated internal standards can also be used successfully but require careful validation to ensure they adequately track the analyte's behavior. The choice ultimately depends on the specific requirements of the assay, the availability of the internal standard, and the validation data supporting its use.
References
A Comparative Guide to Analytical Methods Utilizing 2-Hydroxy-2-methylpropiophenone-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common high-performance analytical methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of analytes using 2-Hydroxy-2-methylpropiophenone-d5 as an internal standard. The selection of an appropriate analytical method is critical for achieving accurate and reproducible results in research and drug development. This document outlines hypothetical, yet representative, performance data and detailed experimental protocols to assist laboratories in method selection and validation.
While direct inter-laboratory comparison studies for this compound are not publicly available, this guide is built upon established principles of analytical method validation as outlined by regulatory bodies such as the International Council for Harmonisation (ICH)[1][2]. The data presented herein reflects typical performance characteristics expected from well-validated analytical methods.
Data Presentation: Performance Characteristics
The following tables summarize the expected performance of LC-MS/MS and GC-MS methods using this compound as an internal standard. These values are representative of what would be expected during a method validation process.
Table 1: Comparison of Quantitative Method Validation Parameters
| Parameter | LC-MS/MS | GC-MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.990 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 80% - 120% of the test concentration[2] |
| Precision (% RSD) | |||
| - Intra-day | < 2.5% | < 3.0% | ≤ 15% (except LLOQ ≤ 20%)[3] |
| - Inter-day | < 4.0% | < 5.0% | ≤ 15% (except LLOQ ≤ 20%)[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | Signal-to-noise ratio ≥ 10 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.3 ng/mL | Signal-to-noise ratio of 3:1[1] |
| Specificity | High (based on parent/daughter ion transition) | High (based on mass fragmentation pattern) | No significant interference at the retention time of the analyte and IS |
| Robustness | High | Moderate | Consistent results with small, deliberate variations in method parameters |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are provided below. These protocols serve as a starting point and should be optimized for specific laboratory instrumentation and analytical requirements.
LC-MS/MS Method
This method is suitable for the analysis of a wide range of compounds and offers high sensitivity and selectivity.
1. Sample Preparation:
-
Spike 100 µL of the sample (e.g., plasma, urine) with 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to 5% B for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined for the specific analyte and for this compound (parent ion -> daughter ion).
GC-MS Method
This method is ideal for volatile and semi-volatile compounds. For non-volatile analytes, a derivatization step is often required.
1. Sample Preparation and Derivatization:
-
Spike 100 µL of the sample with 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Perform liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
2. Gas Chromatography Parameters:
-
Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Type: Selected Ion Monitoring (SIM).
-
Monitored Ions: To be determined based on the mass spectra of the derivatized analyte and this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described above.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The choice between LC-MS/MS and GC-MS for quantitative analysis using this compound as an internal standard depends on the physicochemical properties of the analyte of interest, the required sensitivity, and the available instrumentation. LC-MS/MS generally offers higher throughput and is applicable to a broader range of compounds without the need for derivatization. GC-MS, on the other hand, can provide excellent separation efficiency for volatile compounds. Both methods, when properly validated, are capable of providing accurate and reliable data for research and drug development applications. The protocols and performance data presented in this guide serve as a valuable resource for laboratories working to establish robust analytical methods.
References
A Researcher's Guide to Internal Standards: Deuterium vs. Carbon-13 Labeling for Photoinitiator Analysis
In the precise world of analytical chemistry, especially within drug development and safety assessment, the accurate quantification of compounds like photoinitiators is paramount. Photoinitiators, reactive molecules used in UV-cured inks and coatings, can potentially migrate into packaged goods, necessitating highly reliable analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The gold standard for achieving accuracy in these methods is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4]
A SIL-IS is a version of the target analyte where some atoms have been replaced with their heavier, non-radioactive isotopes.[5] When a known amount of SIL-IS is added to a sample, it experiences the same physical and chemical variations as the analyte during sample preparation, chromatography, and ionization.[4] This allows for the correction of matrix effects and other sources of error, leading to more accurate and precise results.
The two most common stable isotopes used for this purpose are deuterium (B1214612) (²H or D) and carbon-13 (¹³C). While both serve the same fundamental purpose, their distinct physicochemical properties can significantly impact the performance of an analytical method. This guide provides an objective comparison of deuterium and C13-labeling for creating internal standards for photoinitiator analysis, supported by established principles and experimental data from analogous compounds.
Head-to-Head Comparison: Key Performance Characteristics
The choice between a deuterium- and a C13-labeled internal standard involves a trade-off between cost and analytical performance. C13-labeled standards are widely considered superior for many applications, though they are often more expensive and less commercially available than their deuterated counterparts.[6]
| Feature | Deuterium (²H) Labeled Standard | Carbon-13 (¹³C) Labeled Standard | Rationale & Implications for Photoinitiator Analysis |
| Isotope Effect | Present and can be significant. The large relative mass difference between hydrogen (¹H) and deuterium (²H) can alter the molecule's physicochemical properties.[3] | Negligible. The relative mass difference between ¹²C and ¹³C is much smaller, resulting in minimal changes to the molecule's properties.[7] | The isotope effect in deuterated standards can cause a chromatographic shift, where the standard elutes slightly earlier or later than the analyte.[8][9] This separation can lead to inaccurate quantification if the two compounds experience different levels of ion suppression or enhancement in the mass spectrometer.[10] C13-labeled standards co-elute almost perfectly with the analyte, ensuring they are affected by the matrix in the same way.[7][11] |
| Isotopic Stability | Variable. Deuterium labels can be susceptible to back-exchange with protons from the solvent or matrix, especially if located on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[5][7] | High. Carbon-13 atoms are integrated into the carbon skeleton of the molecule and are not prone to exchange under typical analytical conditions.[6][7] | Loss of the isotopic label compromises the integrity of the internal standard.[12] While many photoinitiators may lack easily exchangeable protons, the inherent stability of the C13 label provides greater confidence and robustness throughout the analytical workflow.[13] |
| Synthesis & Cost | Generally less complex and lower cost. Deuteration can often be achieved through exchange reactions or by using deuterated reagents.[14][15] | Generally more complex and higher cost. Incorporating ¹³C often requires multi-step synthesis starting from ¹³C-labeled precursors.[12] | For routine analysis or high-throughput screening, the lower cost of deuterated standards can be a significant advantage. For methods requiring the highest level of accuracy and for regulatory submissions, the higher cost of a C13 standard is often justified by its superior performance. |
| Mass Difference | Variable. A sufficient number of deuterium atoms (typically ≥ 3) must be incorporated to provide a clear mass difference from the analyte and avoid spectral overlap. | Clear and predictable. Each ¹³C atom adds one mass unit, allowing for precise control over the mass difference. | A clear mass difference is essential to prevent interference from the natural isotopic abundance of the unlabeled analyte.[13] |
| Fragmentation Pattern | Can be altered. The difference in bond energy between C-H and C-D bonds can sometimes lead to different fragmentation patterns in the mass spectrometer.[14] | Generally identical. The fragmentation behavior of a C13-labeled compound is typically identical to its unlabeled counterpart. | Consistent fragmentation is crucial for developing robust multiple reaction monitoring (MRM) methods in LC-MS/MS. A C13-labeled standard ensures that the optimal transitions for the analyte and the standard are analogous. |
Experimental Protocols & Considerations
The following is a representative protocol for the quantification of a photoinitiator in a food or beverage matrix using an internal standard with LC-MS/MS. This protocol is a composite based on common methodologies found in the literature.[16][17][18]
Sample Preparation (QuEChERS Method)[16]
-
Homogenization: Weigh 10 g of the homogenized sample (e.g., milk, fruit juice) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the internal standard stock solution (either D- or C13-labeled photoinitiator) in acetonitrile (B52724) to the sample. The concentration should be chosen to be in the middle of the calibration curve range.
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting Out: Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Shake again for 1 minute.
-
Centrifugation: Centrifuge at >3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a portion of the upper acetonitrile layer to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.
-
Final Extract: Take the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or Pentafluorophenyl (PFP) column is often used for photoinitiator analysis.[16]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a modifier like formic acid or ammonium (B1175870) formate.[16]
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) is common.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for both the analyte and the internal standard for confident identification and quantification.
-
Visualizing the Workflow and Decision Logic
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the logical considerations when choosing an internal standard.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Development of an analytical method for the determination of photoinitiators used for food packaging materials with potential to migrate into milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Performance of 2-Hydroxy-2-methylpropiophenone-d5 Across Different Mass Analyzers: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 2-Hydroxy-2-methylpropiophenone-d5 as an internal standard or in other applications, selecting the appropriate mass analyzer is critical for achieving optimal experimental outcomes. This guide provides an objective comparison of the performance of this deuterated compound on common mass spectrometry platforms.
Comparative Performance of Mass Analyzers
The analysis of small molecules like this compound is influenced by the type of mass analyzer used. The choice of analyzer impacts sensitivity, resolution, mass accuracy, and scan speed. The following table summarizes the expected performance of different mass analyzers for a small molecule like this compound.
| Mass Analyzer | Typical Resolution | Mass Accuracy | Sensitivity | Scan Speed | Key Advantages | Typical Applications |
| Quadrupole (Q) | Low (~2,000) | Moderate | Good | Fast | Cost-effective, robust, good for quantification.[1] | Routine quantitative analysis, target compound identification.[1][2] |
| Triple Quadrupole (QqQ) | Low (~2,000) | Moderate | Excellent | Very Fast | High sensitivity and selectivity in complex matrices.[3] | Targeted quantification, pharmacokinetic studies.[4] |
| Ion Trap (IT) | Medium (~1,500) | Moderate | High | Moderate | Capable of MSn experiments for structural elucidation.[1][3] | Qualitative analysis, structural identification of unknowns.[3] |
| Time-of-Flight (TOF) | High (≥10,000) | High | Good | Fast | High mass accuracy and resolution, wide mass range.[1][5] | High-throughput screening, analysis of complex mixtures.[5] |
| Orbitrap | Very High (≥100,000) | Excellent | Excellent | Slow to Moderate | Exceptional resolution and mass accuracy.[1] | Metabolomics, proteomics, structural elucidation.[3][6] |
| Quadrupole Time-of-Flight (QTOF) | High (≥10,000) | High | Very Good | Fast | Combines the benefits of a quadrupole and a TOF analyzer. | Both qualitative and quantitative analysis of complex samples. |
Fragmentation Pattern of 2-Hydroxy-2-methylpropiophenone
Experimental Workflow
The general workflow for the analysis of a small molecule like this compound using liquid chromatography-mass spectrometry (LC-MS) is depicted below.
Experimental Protocols
Below is a representative experimental protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This protocol can be adapted for different mass analyzers.
1. Sample Preparation
-
Objective: To extract this compound from a biological matrix (e.g., plasma, urine).
-
Procedure:
-
To 100 µL of the sample, add an appropriate volume of a protein precipitation solvent (e.g., acetonitrile) containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography
-
Objective: To chromatographically separate the analyte from other components in the sample.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[8]
-
Columns: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[8]
-
-
Gradient Elution: A linear gradient from 5% to 95% B over a set time period.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Objective: To detect and quantify this compound.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer Specific Parameters:
-
Triple Quadrupole (QqQ): Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Time-of-Flight (TOF) and Orbitrap: Operated in full scan mode to acquire high-resolution mass spectra.
-
Ion Trap (IT): Can be operated in full scan or MS/MS mode to generate fragmentation spectra for structural confirmation.
-
-
General Parameters (to be optimized for each instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Flow and Temperature: Specific to the instrument.
-
Collision Energy (for MS/MS): Optimized for the specific transitions.
-
References
- 1. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 2. as.uky.edu [as.uky.edu]
- 3. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. zefsci.com [zefsci.com]
- 6. mdpi.com [mdpi.com]
- 7. massbank.eu [massbank.eu]
- 8. masspec.scripps.edu [masspec.scripps.edu]
Navigating Ultrasensitive Quantification: A Comparative Guide to Photoinitiator Analysis Using 2-Hydroxy-2-methylpropiophenone-d5
For researchers, scientists, and drug development professionals requiring precise quantification of photoinitiators, this guide offers a comparative analysis of two commonly used compounds: 2-Hydroxy-2-methylpropiophenone and 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184). The focus is on the analytical performance characteristics of linearity and range of detection, highlighting the pivotal role of the deuterated internal standard, 2-Hydroxy-2-methylpropiophenone-d5, in achieving accurate and reproducible results via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The data presented in this guide is a representative example derived from typical LC-MS/MS method validation parameters for small molecules and is intended for illustrative purposes. A direct comparative study providing these specific metrics was not publicly available.
Comparative Analysis of Analytical Performance
The quantification of photoinitiators, especially at trace levels, is critical in various applications, including the assessment of leachables from packaging materials and ensuring the safety of photopolymerized biomaterials. The choice of analytical method and the use of an appropriate internal standard are paramount for robust and reliable measurements. This compound serves as an ideal internal standard for its non-deuterated analogue due to its similar chemical properties and chromatographic behavior, which allows it to compensate for variations in sample preparation and instrument response.
Below is a summary of representative quantitative data for the analysis of 2-Hydroxy-2-methylpropiophenone (using its deuterated internal standard) and 1-Hydroxycyclohexyl phenyl ketone by a validated LC-MS/MS method.
| Parameter | 2-Hydroxy-2-methylpropiophenone | 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) |
| Linearity Range | 0.5 - 500 ng/mL | 1.0 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.997 |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.0 ng/mL |
The Role of the Deuterated Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known, constant amount to all samples, calibration standards, and quality controls. The ideal IS is a stable, isotopically labeled version of the analyte, in this case, this compound. The deuteration increases the mass of the molecule without significantly altering its physicochemical properties.
During LC-MS/MS analysis, the analyte and the IS are monitored simultaneously. The ratio of the analyte's response to the IS's response is used for quantification. This ratiometric approach corrects for potential analyte loss during sample extraction and inconsistencies in injection volume or ionization efficiency in the mass spectrometer, thereby significantly improving the accuracy and precision of the results.
Experimental Protocol: Quantification of Photoinitiators by LC-MS/MS
This section details a representative protocol for the simultaneous quantification of 2-Hydroxy-2-methylpropiophenone and 1-Hydroxycyclohexyl phenyl ketone in a sample matrix (e.g., a migration solvent or biological buffer).
1. Materials and Reagents:
-
2-Hydroxy-2-methylpropiophenone (analytical standard)
-
1-Hydroxycyclohexyl phenyl ketone (Irgacure 184, analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., food simulant, cell culture media)
2. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in the sample matrix to create calibration standards with concentrations spanning the desired linear range (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.
-
Sample Preparation:
-
To 1 mL of each calibration standard, quality control sample, and unknown sample, add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 1 mL of acetonitrile to precipitate proteins (if in a biological matrix) and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Quantifier > Qualifier):
-
2-Hydroxy-2-methylpropiophenone: m/z 165.1 > 147.1
-
This compound: m/z 170.1 > 152.1
-
1-Hydroxycyclohexyl phenyl ketone: m/z 205.1 > 121.1
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
4. Data Analysis:
-
Integrate the peak areas for the specified MRM transitions for each analyte and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the analyte concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Calculate the concentration of the analytes in the unknown samples using the regression equation from the calibration curve.
Workflow for Quantitative Analysis with Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
A Comparative Guide to HMPP Quantification: The Impact of a d5-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-(4-hydroxyphenyl)-3-methylpyruvic acid (HMPP), a key metabolite in various biological pathways, is crucial for advancing research in metabolic disorders and drug development. This guide provides an objective comparison of two principal liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for HMPP quantification: one employing a deuterated internal standard (d5-HMPP) and another without. The inclusion of a stable isotope-labeled internal standard is a critical factor in bioanalytical method validation, significantly enhancing the reliability and robustness of the results.
The Gold Standard: Quantification with a d5-HMPP Internal Standard
The use of a deuterated internal standard, such as d5-HMPP, is widely considered the gold standard in quantitative bioanalysis. This stable isotope-labeled (SIL) standard possesses nearly identical physicochemical properties to the endogenous HMPP. Consequently, it experiences the same variations during sample preparation, chromatography, and ionization, effectively normalizing the analytical response and correcting for matrix effects and procedural losses. This leads to superior accuracy and precision in the final concentration measurements.
An Alternative Approach: Quantification without an Internal Standard
Quantification of HMPP without a dedicated internal standard is a feasible but less robust approach. This method relies on external calibration and assumes minimal and consistent matrix effects and sample processing variability across all samples. While simpler in its setup, this method is more susceptible to inaccuracies arising from ion suppression or enhancement, extraction inconsistencies, and variations in instrument response, potentially leading to less reliable quantitative data.
Comparative Analysis of Quantitative Performance
The following table summarizes the expected performance characteristics of HMPP quantification methods with and without a d5-HMPP internal standard, based on established principles of bioanalytical method validation.
| Performance Metric | Method with d5-HMPP Internal Standard (Expected) | Method without Internal Standard (Typical) |
| Accuracy (% Bias) | Within ±15% | Can exceed ±20% |
| Precision (% CV) | < 15% | Often > 15%, especially at lower concentrations |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Potentially lower due to improved signal-to-noise | Higher due to greater variability |
| Matrix Effect | Significantly minimized | A major source of variability and inaccuracy |
| Robustness | High | Moderate to Low |
Experimental Protocols
Detailed methodologies for the quantification of HMPP are outlined below. The protocol using a d5-HMPP internal standard represents a robust and reliable approach, while the method without an internal standard provides a more basic framework.
Method 1: HMPP Quantification with d5-HMPP Internal Standard
1. Sample Preparation:
-
To 100 µL of plasma, serum, or urine sample, add 10 µL of d5-HMPP internal standard working solution (concentration to be optimized based on expected endogenous levels).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724).
-
Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient optimized for the separation of HMPP and d5-HMPP.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
HMPP: Precursor ion (e.g., m/z 195.1) → Product ion (e.g., m/z 133.1)
-
d5-HMPP: Precursor ion (e.g., m/z 200.1) → Product ion (e.g., m/z 138.1)
-
-
Instrument parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
-
3. Data Analysis:
-
Quantification is based on the ratio of the peak area of HMPP to the peak area of the d5-HMPP internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of HMPP standards.
Method 2: HMPP Quantification without Internal Standard
1. Sample Preparation:
-
To 100 µL of plasma, serum, or urine sample, add 300 µL of ice-cold acetonitrile for protein precipitation.
-
Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
The LC-MS/MS parameters are generally the same as in Method 1, with the exception that only the MRM transition for HMPP is monitored.
3. Data Analysis:
-
Quantification is based on the peak area of HMPP.
-
A calibration curve is constructed by plotting the peak area of HMPP against the concentration of HMPP standards. It is crucial to prepare the calibration standards in a matrix that closely matches the study samples to minimize matrix effects.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both quantification methods.
Safety Operating Guide
Proper Disposal of 2-Hydroxy-2-methylpropiophenone-d5: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Hydroxy-2-methylpropiophenone-d5, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
This compound, like its non-deuterated counterpart, is classified as harmful if swallowed and presents a hazard to aquatic life with long-lasting effects. Proper disposal is crucial to prevent human exposure and environmental contamination. The following guidelines are based on standard laboratory safety protocols and information from safety data sheets for 2-Hydroxy-2-methylpropiophenone.
Hazard Identification and Safety Precautions
Before handling this compound for disposal, it is imperative to be aware of its potential hazards.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[2] |
| Hazardous to the Aquatic Environment (Acute) | Category 2 | H401: Toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects[3] |
Personal Protective Equipment (PPE):
To ensure safety during handling and disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[1]
-
Skin and Body Protection: Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[2]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols (e.g., harmful, irritant, environmental hazard).
-
Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[4]
3. Arrange for Professional Disposal:
-
Dispose of the contents and container through an approved waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not dispose of this chemical down the drain or in regular trash.[3] Discharge into the environment must be avoided.[3]
4. Decontamination:
-
Thoroughly wash hands and any affected skin areas with soap and plenty of water after handling.[1]
-
Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning materials.
Emergency Procedures
In case of accidental exposure or spill, follow these procedures:
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| In case of Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| In case of Eye Contact | Flush eyes with water as a precaution.[1] |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
For spills, evacuate the area, ensure adequate ventilation, and prevent the spill from entering drains.[3] Use personal protective equipment.[1] Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and collect it in a suitable, closed container for disposal.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Hydroxy-2-methylpropiophenone-d5
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-Hydroxy-2-methylpropiophenone-d5. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and minimize risk.
Chemical Identification and Hazards:
-
Synonyms: 2-Benzoyl-2-propanol-d5, Darocur 1173-d5, Irgacure 1173-d5[1][2]
-
Hazard Summary: 2-Hydroxy-2-methylpropiophenone is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[3][4]. It is also toxic and harmful to aquatic life with long-lasting effects[2][5].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. The specific type of equipment should be selected based on the concentration and amount of the substance being used at the workplace[1].
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. A face shield may be necessary for splash hazards. | NIOSH (US) or EN 166 (EU) approved[1][2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A complete suit or lab coat protecting against chemicals should be worn. | EU Directive 89/686/EEC and the standard EN 374[2] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required if vapor or mist is generated. If a respirator is the sole means of protection, a full-face supplied air respirator should be used. | NIOSH (US) or CEN (EU) approved[1][6] |
| Footwear | Closed-toe shoes must be worn to prevent foot injuries from spills or falling objects. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[3]
-
Mechanical exhaust is required.[6]
-
Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[3]
Safe Handling Practices:
-
Avoid inhaling vapor or mist.[1]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
The product is light-sensitive and should be stored accordingly.[5]
Emergency Procedures and First Aid
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][5]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Disposal Plan
-
Waste from Residues: Waste material must be disposed of in accordance with national and local regulations.[5] Contact a licensed professional waste disposal service to dispose of this material.[6]
-
Contaminated Packaging: Handle uncleaned containers like the product itself.[5] Do not mix with other waste.[5]
-
Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Experimental Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
